molecular formula C₁₆H₁₉D₆NO₂ B1159468 S-(+)-O-Desmethyl Venlafaxine-D6

S-(+)-O-Desmethyl Venlafaxine-D6

Cat. No.: B1159468
M. Wt: 269.41
Attention: For research use only. Not for human or veterinary use.
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Description

S-(+)-O-Desmethyl Venlafaxine-D6, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₉D₆NO₂ and its molecular weight is 269.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₆H₁₉D₆NO₂

Molecular Weight

269.41

Synonyms

(S)-(+)-4-[2-(Dimethylamino)-1-(1-hydroxycyclo-hexyl)ethyl]phenol-d6;  4-[(1S)-2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol-d6;  (+)-O-Desmethylvenlafaxine-d6;  (S)-(+)-O-Desmethylvenlafaxine-d6

Origin of Product

United States

Foundational & Exploratory

S-(+)-O-Desmethyl Venlafaxine-D6: A Technical Guide for High-Fidelity Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on S-(+)-O-Desmethyl Venlafaxine-D6 (CAS 1062609-99-7). It is designed to provide a comprehensive understanding of its application, particularly as a critical reagent in pharmacokinetic and drug metabolism studies. As a senior application scientist, the goal is to move beyond mere specifications and delve into the scientific rationale, practical implementation, and the establishment of robust, self-validating analytical systems.

Foundational Concepts: The Analyte and the Indispensable Role of its Deuterated Analog

Venlafaxine, marketed as Effexor®, is a widely prescribed Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Its therapeutic action is primarily mediated by its potent inhibition of serotonin and norepinephrine transporters.[3][4]

Upon administration, venlafaxine undergoes extensive hepatic metabolism, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV), also known as desvenlafaxine.[3][5][6] ODV is pharmacologically as active as the parent compound and is itself marketed as an antidepressant (Pristiq®).[1][7] Given that the clinical activity is a composite of both parent drug and active metabolite, accurate quantification of both entities in biological matrices is fundamental to understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of venlafaxine.[5][6]

This is where This compound becomes an essential tool. It is the stable, isotopically labeled analog of the S-(+)-enantiomer of O-desmethylvenlafaxine.[][9][10] In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard is one that is chemically identical to the analyte but mass-distinguishable.[11][12] By replacing six hydrogen atoms with deuterium, this compound fulfills this role perfectly.[13] This structural near-identity ensures it co-behaves with the endogenous (unlabeled) ODV through every step of the analytical process—extraction, chromatography, and ionization—while its increased mass allows the mass spectrometer to detect it on a separate channel.[11][12][14] This co-behavior is the key to correcting for inevitable sample-to-sample variability, such as extraction losses or matrix-induced ion suppression, thereby ensuring the highest degree of accuracy and precision in the final concentration measurement.[11][15]

Core Technical Specifications

A thorough understanding of the physicochemical properties of the internal standard is critical for its proper handling, storage, and application in a validated assay.

PropertyValueSource
CAS Number 1062609-99-7[][9]
Chemical Formula C₁₆H₁₉D₆NO₂[9][13]
Molecular Weight 269.41 g/mol [9]
Synonym(s) (S)-(+)-4-[2-(Dimethylamino)-1-(1-hydroxycyclo-hexyl)ethyl]phenol-d6[9]
Isotopic Purity Typically ≥98% deuterated forms[13]
Chemical Purity Typically ≥98%
Appearance White to Off-White Solid[16]
Solubility Soluble in Methanol, DMSO, DMF[13]

A Validated Bioanalytical Workflow: Quantification of O-Desmethylvenlafaxine in Human Plasma

The following section details a robust and reproducible LC-MS/MS method for the quantification of ODV in human plasma, leveraging this compound as the internal standard. This protocol is designed to be a self-validating system, where the consistent performance of the internal standard across all samples provides confidence in the accuracy of the results.

Rationale for Methodological Choices
  • Sample Preparation: Protein Precipitation. For many small molecules in plasma, protein precipitation is the simplest and fastest method of sample clean-up.[17][18] It involves adding a water-miscible organic solvent (like acetonitrile) to denature and precipitate plasma proteins. This releases the drug and its metabolites into the solvent, which can then be separated by centrifugation. This method is chosen for its high-throughput capability and sufficient cleanliness for robust LC-MS/MS analysis.

  • Analytical Technique: LC-MS/MS. Liquid chromatography-tandem mass spectrometry is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[19][20] The liquid chromatography step separates the analyte from other matrix components, while the tandem mass spectrometer provides two levels of mass filtering (parent ion and product ion), ensuring that the detected signal is unequivocally from the analyte of interest.[21][22]

Experimental Workflow Diagram

G cluster_prep Sample Preparation & Analysis Workflow start Aliquot Plasma Sample (e.g., 100 µL) add_is Spike with Internal Standard (this compound) start->add_is Add to Calibrators, QCs, and Unknowns precipitate Protein Precipitation (e.g., 300 µL Acetonitrile) add_is->precipitate vortex_centrifuge Vortex & Centrifuge (e.g., 10 min at 14,000 g) precipitate->vortex_centrifuge transfer Transfer Supernatant vortex_centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject

Caption: High-throughput sample preparation and analysis workflow.

Step-by-Step Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of O-desmethylvenlafaxine and this compound in methanol. Store at -20°C.

    • From the ODV stock, prepare a series of working solutions by serial dilution in 50:50 methanol:water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Prepare a working internal standard (IS) solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water. The choice of IS concentration should yield a robust and reproducible signal in the mass spectrometer.

  • Sample Preparation:

    • Label 1.5 mL microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown plasma sample.

    • To each tube, add 100 µL of the corresponding plasma sample (or blank plasma for calibrators).

    • Add 10 µL of the 100 ng/mL IS working solution to every tube except for the blank matrix control.

    • To prepare the calibration curve, add 10 µL of each ODV working solution to the tubes containing blank plasma.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Conditions:

    • LC System: A standard UHPLC/HPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical starting condition would be 5-10% B, ramping up to 95% B to elute the analytes, followed by a re-equilibration step. Total run time is typically short, often under 3 minutes.[19][21]

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions (to be optimized on the specific instrument):

      • O-desmethylvenlafaxine: 264.2 -> 107.1 m/z[19]

      • This compound: 270.2 -> 113.1 m/z (Note: The product ion will also be shifted by 6 Da if the fragmentation does not involve the deuterated methyl groups. The exact transition must be empirically determined.)

Data Interpretation and Method Validation: The Pillars of Trustworthiness

The trustworthiness of the generated data hinges on a rigorous method validation process, as mandated by regulatory bodies like the FDA and EMA.[23][24][25] The use of a stable isotope-labeled internal standard is central to meeting these stringent requirements.

The Logic of Quantification

G raw_data Mass Spec Data Peak Area (Analyte) Peak Area (IS) ratio_calc Calculation Peak Area Ratio = (Analyte Area / IS Area) raw_data->ratio_calc calibration_curve Calibration Curve Plot: Ratio vs. Concentration Perform Linear Regression ratio_calc->calibration_curve final_conc Final Result Interpolate Unknown Ratio to Determine Concentration calibration_curve->final_conc

Caption: Logical flow from raw data to final concentration.

The concentration of ODV in unknown samples is determined by calculating the ratio of the analyte peak area to the internal standard peak area. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the unknown samples is then interpolated from this curve. This ratiometric approach inherently corrects for variations in injection volume and instrument response.[11]

Key Validation Parameters

The following parameters must be assessed to declare the method as validated and fit-for-purpose:[24][25][26]

  • Selectivity: The method's ability to distinguish the analyte and IS from other matrix components. This is confirmed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS.

  • Accuracy & Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing QC samples at multiple concentration levels (low, medium, and high) in multiple replicates, both within the same run and across different days.

  • Matrix Effect: The IS is crucial for assessing matrix effects. This is evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to its response in a clean solvent. The co-eluting deuterated IS should track and correct for any ion suppression or enhancement caused by the biological matrix.[14]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. While high recovery is desirable, consistent and reproducible recovery is more critical, as the IS will correct for any losses.

  • Stability: The stability of ODV in plasma must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -80°C.

By systematically evaluating these parameters, a bioanalytical scientist can have full confidence that the method is reliable, reproducible, and generates data that can be trusted for critical drug development decisions.

References

  • Psych Scene Hub. (2022, March 13). Venlafaxine vs Desvenlafaxine: Pharmacology & Clinical Guide. [Link]

  • Psychopharmacology Institute. (2016, September 7). Venlafaxine and Desvenlafaxine: Differences and Similarities. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Russak, E. M., & Hentges, S. (2018, August 13). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. SAGE Journals. [Link]

  • National Institutes of Health. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. [Link]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Bhatt, J., Jangid, A., Venkatesh, G., Subbaiah, G., & Singh, S. (2005, December 27). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. PubMed. [Link]

  • Wikipedia. Venlafaxine. [Link]

  • ResearchGate. Distribution of O-desmethylvenlafaxine/venlafaxine (ODV /V) metabolite.... [Link]

  • PharmGKB. (2013, March 29). Venlafaxine Pathway, Pharmacokinetics. [Link]

  • Chromatography Online. (2002, November 1). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]

  • European Medicines Agency. (2009, November 19). Draft Guideline on bioanalytical method validation. [Link]

  • Systematic Reviews in Pharmacy. (2012, December 15). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. [Link]

  • Kuzmin, O. B., et al. (2023, January 18). Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry. Pharmacokinetics and Pharmacodynamics. [Link]

  • Taylor & Francis Online. (2013, March 21). HIGH THROUGHPUT AND SENSITIVE LC-MS/MS METHOD FOR THE ESTIMATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024, January 21). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • DrugBank. O desmethylvenlafaxine. [Link]

  • Wikipedia. Deuterated drug. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • National Center for Biotechnology Information. (2024, February 26). Venlafaxine - StatPearls. [Link]

  • ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]

  • National Center for Biotechnology Information. Desvenlafaxine. PubChem. [Link]

  • Diva-Portal.org. New Techniques for Sample Preparation in Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. S-(+)-O-DesMethyl-Venlafaxine-d6. PubChem. [Link]

  • Howell, S. R., & Hicks, D. R. (2008, September 22). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Taylor & Francis Online. [Link]

  • DrugBank. D,L-O-Desmethyl Venlafaxine. [Link]

  • ScienceDirect. Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • American Chemical Society Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • R Discovery. What are the mechanisms of action of DESVENLAFAXINE FUMARATE in DESVENLAFAXINE therapy?. [Link]

Sources

Precision Bioanalysis of S-(+)-O-Desmethyl Venlafaxine-D6

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Metabolic Context, and LC-MS/MS Applications

Executive Summary

S-(+)-O-Desmethyl Venlafaxine-D6 (also known as Desvenlafaxine-D6) is the stable isotope-labeled analog of the primary active metabolite of Venlafaxine.[1] It serves as the "Gold Standard" Internal Standard (IS) for the quantitative bioanalysis of antidepressant levels in clinical and forensic toxicology.

While Venlafaxine is administered as a racemate, its metabolism via CYP2D6 is stereoselective. Consequently, the use of the enantiomerically pure S-(+) form of the deuterated standard allows researchers to perform precise chiral separation assays, eliminating the "cross-talk" and ionization variability often seen with non-chiral or analog internal standards.

Part 1: Molecular Identity & Physicochemical Characterization

The following data characterizes the specific S-(+) enantiomer labeled with six deuterium atoms. This hexadeuterated form (


) is preferred over 

variants because it provides a mass shift of +6 Da, placing the IS signal well beyond the natural isotopic envelope of the analyte (M+0 to M+4), thereby preventing signal interference.
Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name S-(+)-4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol-d6
Common Name This compound
CAS Number 1062609-99-7 (Specific to S-enantiomer)
Molecular Formula

Average Molecular Weight 269.42 g/mol (For weighing/stoichiometry)
Monoisotopic Mass 269.226 Da (For Mass Spec reference)
Protonated Mass [M+H]+ 270.233 Da (Target precursor ion in ESI+)
Isotopic Purity

Deuterated forms (

)
Chiral Purity

ee (enantiomeric excess)
Solubility Soluble in Methanol, DMSO, and Acetonitrile
Structural Visualization

The deuterium labeling typically occurs on the


-dimethyl group (

). This position is metabolically stable and does not undergo back-exchange at physiological pH.

ChemicalStructure cluster_structure Structural Modification Venlafaxine Venlafaxine (Parent Drug) CYP2D6 CYP2D6 (Liver Metabolism) Venlafaxine->CYP2D6 O-Demethylation ODV O-Desmethyl Venlafaxine (Active Metabolite) CYP2D6->ODV Major Pathway ODV_D6 This compound (Internal Standard) Mass Shift: +6 Da ODV->ODV_D6 Deuterated Analog (Synthetic) Details Labeling Site: N(CD3)2 Position: Dimethylamino group Benefit: Stable, no H/D exchange ODV_D6->Details

Figure 1: Metabolic relationship and structural distinction of the deuterated internal standard.

Part 2: Analytical Application (LC-MS/MS)

In high-sensitivity bioanalysis, the choice of Internal Standard dictates the accuracy of the method. This compound is used to normalize variations in extraction recovery and ionization efficiency (matrix effects).

Why S-(+) Enantiomer?

Venlafaxine is a chiral molecule. While often prescribed as a racemate, the pharmacokinetics (PK) of the (+) and (-) enantiomers differ significantly due to stereoselective metabolism by CYP2D6.

  • Chiral Assays: When quantifying specific enantiomers to study metabolic phenotypes, you must use the corresponding chiral IS (S-D6 for S-analyte) to ensure the IS co-elutes exactly with the target enantiomer on a chiral column.

  • Achiral Assays: Even in non-chiral methods, using a purified enantiomer IS is acceptable, provided it is chemically stable and co-elutes with the racemic peak on a C18 column.

Mass Spectrometry Logic

The D6 label on the dimethylamino group results in a predictable fragmentation pattern.

  • Precursor Ion: The protonated molecule

    
     shifts from 264.2  (unlabeled) to 270.2  (D6).
    
  • Product Ions:

    • Quantifier (Daughter): The dimethylamino-ethyl fragment (

      
      , m/z 58) shifts to 
      
      
      
      , m/z 64 .
    • Qualifier: The phenol-cyclohexyl fragment (m/z 107) usually retains no deuterium, remaining at m/z 107 .

Part 3: Experimental Protocol (Self-Validating)

Objective: Quantification of O-Desmethyl Venlafaxine in human plasma using this compound as the Internal Standard.

1. Reagent Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock to 50 ng/mL in 50:50 Methanol:Water.

2. Sample Extraction (Solid Phase Extraction - SPE)

SPE is recommended over Liquid-Liquid Extraction (LLE) for cleaner baselines and lower Limits of Quantification (LLOQ).

  • Aliquot: Transfer 200 µL plasma to a chemically resistant tube.

  • Spike: Add 20 µL Working IS Solution (Self-validation step: Ensure pipette accuracy

    
    ).
    
  • Pre-treat: Add 200 µL 2% Formic Acid (disrupts protein binding).

  • Load: Apply to HLB (Hydrophilic-Lipophilic Balance) SPE cartridge conditioned with Methanol/Water.

  • Wash: Wash with 5% Methanol (removes salts/proteins).

  • Elute: Elute with 100% Methanol.

  • Reconstitute: Evaporate to dryness (

    
     stream, 40°C) and reconstitute in Mobile Phase.
    
3. LC-MS/MS Parameters
  • Column: C18 (e.g., Waters XBridge) for achiral; Chiralpak AGP for chiral separation.

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Ammonium Formate (10mM, pH 3.0).

  • Ionization: ESI Positive Mode.

Table 2: Recommended MRM Transitions

AnalytePrecursor (Q1)Product (Q3)RoleCollision Energy (eV)
O-Desmethyl Venlafaxine 264.258.1Quantifier25
264.2107.1Qualifier35
S-(+)-ODV-D6 (IS) 270.2 64.1 IS Quant 25
270.2 107.1 IS Qual 35
Workflow Visualization

BioanalysisWorkflow Sample Biological Sample (Plasma/Serum) Spike Spike Internal Standard (S-(+)-ODV-D6) Sample->Spike Normalization Extraction Solid Phase Extraction (HLB Cartridge) Spike->Extraction Clean-up LC LC Separation (Reverse Phase or Chiral) Extraction->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Ionization (ESI+) Data Data Analysis Ratio: Analyte Area / IS Area MS->Data Quantification Validation QC Check: IS Area Stability < 15% CV Data->Validation

Figure 2: Analytical workflow emphasizing the normalization role of the Internal Standard.

Part 4: Handling & Stability Guidelines

To maintain the integrity of the reference standard:

  • Light Sensitivity: Venlafaxine derivatives are moderately light-sensitive. Store solids and solutions in amber vials.

  • Solvent Compatibility: Avoid storing in 100% water for extended periods to prevent hydrolysis (though ODV is relatively stable). Methanol is the preferred storage solvent.

  • Deuterium Exchange: The D6 label on the methyl groups is chemically inert. Unlike deuterium on hydroxyl (-OD) or amine (-ND) groups, the

    
     bonds on the methyl group will not exchange with solvent protons, ensuring mass stability during extraction.
    
References
  • Splendid Lab. (n.d.). This compound Product Specification. Retrieved from

  • Sigma-Aldrich (Cerilliant). (n.d.). (±)-O-Desmethylvenlafaxine-D6 Certified Reference Material. Retrieved from

  • Cayman Chemical. (n.d.). (±)-O-Desmethyl Venlafaxine-d6 Product Information. Retrieved from

  • Ahmad, S., et al. (2016). Solid Phase Extraction and LC-MS/MS Method for Quantification of Venlafaxine and its Active Metabolite O-Desmethyl Venlafaxine in Rat Plasma. Journal of the Chilean Chemical Society.[2] Retrieved from

  • Washington State Patrol. (2019). Confirmation Method: Basic Drugs LC-MSMS.[3] Toxicology Laboratory Division. Retrieved from

Sources

Technical Guide: S-(+)-O-Desmethyl Venlafaxine-D6 Chemical Properties & Applications

[1]

Executive Summary

S-(+)-O-Desmethyl Venlafaxine-D6 (S-ODV-D6) is a high-purity, stable isotope-labeled enantiomer used primarily as an internal standard in the quantification of desvenlafaxine (O-desmethylvenlafaxine) and its specific enantiomers. As the major active metabolite of the antidepressant venlafaxine, O-desmethylvenlafaxine exhibits distinct pharmacological profiles depending on its stereochemistry. The S-(+) enantiomer is characterized by selective serotonin reuptake inhibition (SERT), contrasting with the dual SERT/NET inhibition of the R-(-) form.

This guide details the physicochemical properties, analytical protocols, and pharmacological relevance of S-ODV-D6, designed to support researchers in pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and enantioselective metabolic studies.

Chemical Identity & Structural Properties[2]

Nomenclature & Identification
PropertySpecification
Chemical Name S-(+)-4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol-d6
Common Name S-Desvenlafaxine-D6; S-O-Desmethyl Venlafaxine-D6
CAS Number 1062609-99-7
Molecular Formula

Molecular Weight 269.42 g/mol
Isotopic Purity

99% deuterated forms (

)
Chemical Purity

98%
Appearance White to Off-White Solid
Structural Configuration

The molecule retains the core cyclohexanol-ethyl-phenol scaffold of desvenlafaxine but incorporates six deuterium atoms on the

  • Chiral Center: The S-configuration at the methine carbon (chiral center) is critical for its distinct receptor binding profile.

  • Deuteration Site:

    
    -bis(trideuteromethyl).[] This labeling position is strategically chosen to produce a specific mass shift (+6 Da) in the precursor ion and the primary amine fragment ion during MS/MS analysis.
    

Physicochemical Properties[2][7]

Solubility & Stability

S-ODV-D6 is a polar molecule due to the presence of both a phenolic hydroxyl and a tertiary amine.

  • Solubility:

    • Methanol: Soluble (

      
       10 mg/mL). Recommended for stock solution preparation.
      
    • DMSO: Soluble (

      
       15 mg/mL).
      
    • Water: Sparingly soluble (pH dependent).

  • pKa Values:

    • Amine: ~9.4 (Protonated at physiological pH).

    • Phenol: ~10.1.

  • LogP: ~1.5 (Lower than parent Venlafaxine due to O-demethylation).

Handling & Storage
  • Storage: -20°C (Solid). Solutions in methanol are stable for up to 12 months at -80°C.

  • Precautions: Hygroscopic. Equilibrate to room temperature before opening to prevent moisture condensation.

Analytical Characterization (LC-MS/MS)

Mass Spectrometry Protocol

The integration of deuterium atoms allows for precise quantification without interference from the native drug. The following Multiple Reaction Monitoring (MRM) transitions are validated for S-ODV-D6.

Ion TypePrecursor (

)
Product (

)
Structural OriginCollision Energy (eV)
Quantifier 270.0 (

)
64.1 Dimethylammonium-d6 (

)
30-35
Qualifier 270.0 (

)
107.1 Hydroxybenzyl cation (Label lost)25-30

Technical Insight: The 270.0


 64.1270.0 

107.1
Chiral Separation Methodology

To distinguish S-(+)-ODV-D6 from its R-(-) antipode, chiral chromatography is required.

  • Column: Chiralpak AGP (

    
    -acid glycoprotein) or Chiralcel OD-R.
    
  • Mobile Phase: Ammonium Acetate (10 mM, pH 4.5) / Acetonitrile (90:10 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: MS/MS (ESI+).

Pharmacological & Metabolic Context[8][9][10]

Stereoselective Pharmacology

Venlafaxine is a racemate, but its enantiomers exhibit distinct pharmacodynamics.[2]

  • S-(+)-Enantiomer: Predominantly a Serotonin Reuptake Inhibitor (SERT) . It lacks significant affinity for the Norepinephrine Transporter (NET).

  • R-(-)-Enantiomer: Acts as a dual inhibitor (SNRI), blocking both SERT and NET.

Metabolic Pathway

The biotransformation of Venlafaxine to O-Desmethylvenlafaxine is mediated by CYP2D6 . This process is stereoselective, often favoring the formation of the S-enantiomer in extensive metabolizers.

MetabolismFigure 1: Stereoselective metabolism of Venlafaxine to O-Desmethylvenlafaxine via CYP2D6.cluster_metabolitesActive MetabolitesVenVenlafaxine (Racemate)(Parent Drug)CYPCYP2D6(Stereoselective)Ven->CYPS_ODVS-(+)-O-Desmethyl Venlafaxine(SERT Selective)CYP->S_ODVMajor PathwayR_ODVR-(-)-O-Desmethyl Venlafaxine(SERT & NET Active)CYP->R_ODVMinor Pathway

Experimental Workflow: Quantitation in Plasma

This workflow describes a self-validating protocol for quantifying S-ODV using S-ODV-D6 as the Internal Standard (IS).

WorkflowFigure 2: Analytical workflow for enantioselective quantification using S-ODV-D6.SamplePlasma Sample(Unknown Conc.)IS_AddAdd Internal Standard(S-ODV-D6)Sample->IS_AddSPESolid Phase Extraction(HLB Cartridge)IS_Add->SPELCChiral LC Separation(Chiralpak AGP)SPE->LCMSMS/MS Detection(MRM Mode)LC->MSDataRatio Calculation(Analyte Area / IS Area)MS->Data

Protocol Steps:
  • Spiking: Add 20 µL of S-ODV-D6 (100 ng/mL in MeOH) to 200 µL plasma.

  • Extraction: Use HLB (Hydrophilic-Lipophilic Balance) cartridges. Condition with MeOH/Water. Load sample. Wash with 5% MeOH. Elute with 100% MeOH.

  • Reconstitution: Evaporate eluate under Nitrogen; reconstitute in Mobile Phase.

  • Analysis: Inject 10 µL into LC-MS/MS system monitoring transitions 264.2

    
     58.1  (Analyte) and 270.0 
    
    
    64.1
    (IS).

References

  • BOC Sciences. (n.d.). S-(+)-O-Desmethyl-Venlafaxine-[d6] Product Information. Retrieved from

  • Dubey, S. K., et al. (2013).[3] Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma. Journal of Pharmaceutical Analysis. Retrieved from

  • King, A. R., et al. (2022). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite. Scientific Reports.[4] Retrieved from

  • Cayman Chemical. (n.d.). (±)-O-Desmethyl Venlafaxine-d6 Product Insert. Retrieved from

  • Scherf-Clavel, M., et al. (2020). Enantioselective analysis of venlafaxine and its active metabolites. Biomedical Chromatography. Retrieved from

An In-depth Technical Guide to the Metabolic Pathway of Venlafaxine to S-Desvenlafaxine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the metabolic conversion of venlafaxine to its active metabolite, desvenlafaxine, with a focus on the stereoselective formation of S-desvenlafaxine. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the enzymatic processes, experimental methodologies for their study, and the clinical implications of this critical metabolic pathway.

Introduction: The Clinical Significance of Venlafaxine Metabolism

Venlafaxine, marketed under brand names like Effexor, is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Its therapeutic efficacy is not solely dependent on the parent drug but also on its major active metabolite, O-desmethylvenlafaxine (ODV), also known as desvenlafaxine.[1] Desvenlafaxine is also available as an antidepressant medication under the brand name Pristiq.[1]

The conversion of venlafaxine to desvenlafaxine is a critical step in its mechanism of action and overall pharmacokinetic profile. This metabolic pathway is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[3][4] Understanding the nuances of this pathway, including its stereoselectivity and the influence of genetic polymorphisms, is paramount for optimizing therapeutic outcomes and minimizing adverse drug reactions. This guide will delve into the core scientific principles governing this metabolic conversion, providing both theoretical knowledge and practical experimental protocols.

The Metabolic Pathway: From Venlafaxine to Desvenlafaxine

The primary metabolic route for venlafaxine is O-demethylation to form desvenlafaxine.[4] This reaction is predominantly catalyzed by the CYP2D6 isoenzyme.[3][4] While other cytochrome P450 enzymes, such as CYP3A4, CYP2C19, and CYP2C9, are involved in the overall metabolism of venlafaxine, their contribution to the formation of desvenlafaxine is minor.[3] These other enzymes are more involved in the N-demethylation of venlafaxine and the subsequent metabolism of its metabolites.[4]

Venlafaxine is administered as a racemic mixture of (R)- and (S)-enantiomers. The CYP2D6 enzyme exhibits stereoselectivity, preferentially metabolizing the (R)-enantiomer of venlafaxine.[4]

Venlafaxine_Metabolism cluster_metabolites Metabolites R-Venlafaxine R-Venlafaxine R-Desvenlafaxine R-Desvenlafaxine R-Venlafaxine->R-Desvenlafaxine CYP2D6 (Major) N-Desmethylvenlafaxine N-Desmethylvenlafaxine R-Venlafaxine->N-Desmethylvenlafaxine CYP3A4, CYP2C19 (Minor) S-Venlafaxine S-Venlafaxine S-Desvenlafaxine S-Desvenlafaxine S-Venlafaxine->S-Desvenlafaxine CYP2D6 (Major) S-Venlafaxine->N-Desmethylvenlafaxine CYP3A4, CYP2C19 (Minor) InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (HLMs, Buffer, Venlafaxine) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge E->F G Collect Supernatant F->G H Analyze by HPLC/LC-MS/MS G->H

Caption: Workflow for in vitro metabolism of venlafaxine.

CYP2D6 Inhibition Assay

This assay is used to determine if a compound inhibits the activity of the CYP2D6 enzyme, using venlafaxine as the substrate.

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture as described in the in vitro metabolism assay, but also include the test inhibitor at various concentrations. A known CYP2D6 inhibitor, such as quinidine, should be used as a positive control. [5]2. Pre-incubation:

    • Pre-incubate the mixture of HLMs, buffer, venlafaxine, and inhibitor at 37°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction with the NADPH-regenerating system and incubate at 37°C for a time point within the linear range of metabolite formation (determined previously).

  • Termination and Sample Preparation:

    • Terminate the reaction and prepare the samples for analysis as described previously.

  • Data Analysis:

    • Quantify the formation of desvenlafaxine.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Analytical Quantification of Venlafaxine and S-Desvenlafaxine

Accurate quantification of venlafaxine and its metabolites is crucial for these studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Sample Preparation (Protein Precipitation):

  • To 100 µL of the sample supernatant, add an internal standard (e.g., a deuterated analog of venlafaxine or a structurally similar compound).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. [6]3. Vortex and centrifuge.

  • Inject the clear supernatant into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: A C18 reversed-phase column is commonly used for separation. [7]* Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. [7][8]* Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and a corresponding product ion, which provides high specificity. [8]

Quantitative Data Summary

The following table summarizes key quantitative data related to the metabolism of venlafaxine.

ParameterEnzyme/SystemValueReference
Km (O-demethylation) Human Liver Microsomes41 µM[5]
Recombinant CYP2D623.2 µM[5]
Vmax (O-demethylation) Human Liver Microsomes0.36 nmol/min/mg protein[5]
Ki (Inhibition of Venlafaxine O-demethylation) Quinidine0.04 µM[5]
Paroxetine0.17 µM[5]
Imipramine3.9 µM[9][10]
Desipramine1.7 µM[9][10]
Ki (Venlafaxine as inhibitor of Dextromethorphan O-demethylation) rac-Venlafaxine33 µM[11]
R(+)-Venlafaxine52 µM[11]
S(-)-Venlafaxine22 µM[11]

Conclusion and Future Directions

The metabolic conversion of venlafaxine to S-desvenlafaxine via CYP2D6-mediated O-demethylation is a well-established and clinically significant pathway. The stereoselectivity of this process and the profound impact of CYP2D6 genetic polymorphisms underscore the importance of personalized medicine in antidepressant therapy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this pathway.

Future research should continue to explore the interplay of various CYP enzymes in venlafaxine metabolism, particularly in individuals with compromised CYP2D6 function. Further elucidation of the downstream metabolic fate of desvenlafaxine and the influence of UGT polymorphisms will also contribute to a more complete understanding of the overall disposition of this important class of antidepressants.

References

  • Ball, S. E., Ahern, D., Scatina, J., & Kao, J. (n.d.). Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Fogelman, S. M., Schmider, J., Venkatakrishnan, K., von Moltke, L. L., & Greenblatt, D. J. (1999). O- And N-demethylation of Venlafaxine in Vitro by Human Liver Microsomes and by Microsomes From cDNA-transfected Cells: Effect of Metabolic Inhibitors and SSRI Antidepressants. Neuropsychopharmacology, 20(5), 480–490. Retrieved from [Link]

  • Wang, J. S., DeVane, C. L., & Gibson, J. K. (1996). Venlafaxine oxidation in vitro is catalysed by CYP2D6. British journal of clinical pharmacology, 41(2), 149–156. Retrieved from [Link]

  • Ball, S. E., Ahern, D., Scatina, J., & Kao, J. (1997). Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2. British journal of clinical pharmacology, 43(6), 619–626. Retrieved from [Link]

  • Liu, W., Wang, H., Zhang, Z., & Li, H. (2007). High performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method for simultaneous determination of venlafaxine and its three metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 850(1-2), 405–411. Retrieved from [Link]

  • Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 3(2), 131. Retrieved from [Link]

  • (n.d.). Metabolism Studies of Desvenlafaxine. Walsh Medical Media. Retrieved from [Link]

  • Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 47(5), 903–914. Retrieved from [Link]

  • del Tredici, A. L., et al. (2024). Influence of CYP2D6, CYP2C19, and CYP2C9 Pharmacogenetics and Clinical Factors on Dose-Normalized Venlafaxine/O-Desmethylvenlafaxine Metabolic Ratio in Spanish Patients. Pharmaceuticals, 17(2), 173. Retrieved from [Link]

  • Wang, X., et al. (2015). Inhibitory Effect of Apigenin on Pharmacokinetics of Venlafaxine in vivo and in vitro. Pharmacologia, 6(7), 276-282. Retrieved from [Link]

  • Ahmed, N. N., et al. (2022). In vitro comparative analysis of metabolic capabilities and inhibitory profiles of selected CYP2D6 alleles on tramadol metabolism. Clinical and Translational Science, 15(1), 133-144. Retrieved from [Link]

  • Hermann, M., et al. (2008). Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele. European journal of clinical pharmacology, 64(5), 483-487. Retrieved from [Link]

  • (n.d.). CYP2D6: Venlafaxine. PharmGKB. Retrieved from [Link]

  • (n.d.). Venlafaxine Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

  • Dziurkowska, E., & Wesołowski, M. (2012). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy, 14(4), 49-58. Retrieved from [Link]

  • Qin, F., et al. (2010). Development and validation of a HPLC-MS/MS method for the determination of venlafaxine enantiomers and application to a pharmacokinetic study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 116-121. Retrieved from [Link]

  • (n.d.). DVS-233 (Wy-45233): In Vitro Metabolism. U.S. Food and Drug Administration. Retrieved from [Link]

  • Wang, Y., et al. (2021). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. Drug Metabolism and Disposition, 49(2), 154-160. Retrieved from [Link]

  • (n.d.). Annotation of CPIC Guideline for venlafaxine and CYP2D6. PharmGKB. Retrieved from [Link]

  • (n.d.). Venlafaxine Therapy and CYP2D6 Genotype. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). CYP2D6: venlafaxine. KNMP. Retrieved from [Link]

  • (n.d.). Venlafaxine. Wikipedia. Retrieved from [Link]

  • (n.d.). Annotation of DPWG Guideline for venlafaxine and CYP2D6. PharmGKB. Retrieved from [Link]

Sources

Technical Guide: Deuterated Internal Standard Strategies for Desvenlafaxine Quantitation via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desvenlafaxine (O-desmethylvenlafaxine, ODV) is the major active metabolite of venlafaxine and a distinct serotonin-norepinephrine reuptake inhibitor (SNRI) used clinically.[1] In bioanalytical contexts—whether for Therapeutic Drug Monitoring (TDM) or Pharmacokinetic (PK) profiling—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity.

However, LC-MS/MS is vulnerable to matrix effects (ion suppression/enhancement), particularly when analyzing plasma or serum. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) , specifically deuterated Desvenlafaxine (e.g., Desvenlafaxine-d6), is not merely a regulatory recommendation but a physicochemical necessity. This guide details the mechanistic rationale, experimental protocol, and validation criteria for deploying Desvenlafaxine-d6 to ensure data integrity compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Part 1: The Mechanistic Imperative

Why Deuterated Standards?

In Electrospray Ionization (ESI), analytes compete for charge on the surface of expanding droplets. Endogenous matrix components (phospholipids, salts) often co-elute with the analyte, "stealing" charge and suppressing the signal.

A deuterated internal standard (SIL-IS) possesses nearly identical physicochemical properties to the analyte (pKa, logP, solubility) but differs in mass. Consequently, it:

  • Co-elutes with the analyte (retention time

    
     is matched).
    
  • Experiences the exact same matrix effects at the exact same moment.

  • Normalizes the data: By calculating the Area Ratio (Analyte/IS), the suppression is mathematically cancelled out.

The Deuterium Isotope Effect (Critical Caveat)

While chemically similar, Deuterium (


) is heavier and forms shorter, stronger bonds than Hydrogen (

). This can slightly alter lipophilicity. On high-efficiency C18 columns, Desvenlafaxine-d6 may elute slightly earlier than the unlabeled analyte .
  • Risk: If the separation is too large, the IS and Analyte experience different matrix zones, nullifying the correction.

  • Mitigation: Use Desvenlafaxine-d6 labeled on the dimethylamine group (common) or cyclohexyl ring, and ensure chromatographic peaks overlap significantly.

MatrixEffect cluster_0 Without SIL-IS cluster_1 With Desvenlafaxine-d6 Matrix Matrix Components (Phospholipids) ESI ESI Source (Charge Competition) Matrix->ESI Analyte Desvenlafaxine (Analyte) Analyte->ESI Signal Suppressed Signal (Inaccurate) ESI->Signal Matrix2 Matrix Components ESI2 ESI Source Matrix2->ESI2 Analyte2 Desvenlafaxine Analyte2->ESI2 IS Desvenlafaxine-d6 (Internal Standard) IS->ESI2 Ratio Area Ratio Calculation (Analyte Area / IS Area) ESI2->Ratio Result Corrected Quantitation (Accurate) Ratio->Result

Figure 1: Mechanism of Matrix Effect Compensation using SIL-IS. Co-elution ensures both species suffer identical suppression, allowing mathematical correction.

Part 2: Strategic Selection of the Internal Standard

Isotope Selection: d6 vs. d10/d11
  • Desvenlafaxine-d6: The most common commercial standard. Typically labeled on the N,N-dimethyl group (

    
    ).
    
    • Advantage:[2][3][4] Produces a clean mass shift (+6 Da) in the precursor and the primary fragment.

    • Fragment Shift: The primary fragment (dimethylamine) shifts from

      
       58 to 64.
      
  • Desvenlafaxine-d10/d11: Labels on the cyclohexyl ring.

    • Advantage:[2][3][4] Less likely to undergo metabolic exchange, but d6 is generally stable enough for standard plasma analysis.

Isotopic Purity & Cross-Talk

Cross-talk occurs when the IS contributes signal to the Analyte channel (or vice versa).

  • Requirement: The IS must have high isotopic purity (>99% D). If the d6 standard contains 1% d0 (unlabeled), your blank samples will show "ghost" analyte peaks, ruining your Lower Limit of Quantitation (LLOQ).

  • Check: Always run a "Zero Sample" (Matrix + IS, no Analyte) during validation to quantify this interference.

Part 3: Analytical Workflow (The Protocol)

This protocol utilizes Protein Precipitation (PPT) for high throughput, suitable for clinical research.[5]

Step 1: Sample Preparation

Reagents:

  • Plasma Sample: 100 µL[5]

  • IS Working Solution: Desvenlafaxine-d6 (500 ng/mL in MeOH)

  • Precipitating Agent: Acetonitrile (ACN) with 0.1% Formic Acid.[5]

Procedure:

  • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Add 20 µL of IS Working Solution.[5] Vortex gently (10 sec).

  • Add 300 µL of cold Acetonitrile (0.1% FA) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

Step 2: LC-MS/MS Conditions[6]

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Agilent ZORBAX Eclipse), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[5]

  • Flow Rate: 0.4 mL/min.[1][5]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Loading
0.5010Hold
2.5090Elution
3.0090Wash
3.1010Re-equilibration
4.5010Stop

Mass Spectrometry (MS/MS):

  • Source: ESI Positive Mode (

    
    ).
    
  • Scan Type: Multiple Reaction Monitoring (MRM).[1][6][7][8]

MRM Transitions Table:

CompoundPrecursor (

)
Product (

)
RoleCollision Energy (V)
Desvenlafaxine 264.258.1Quantifier~25
Desvenlafaxine 264.2186.1Qualifier~35
Desvenlafaxine-d6 270.264.1IS Quant ~25

Note: The shift from 58.1 to 64.1 in the IS confirms the label is on the dimethylamine moiety.

Workflow Sample Plasma Sample (100 µL) Spike Add IS (d6) (Internal Standard) Sample->Spike Precip Protein Precipitation (ACN + 0.1% FA) Spike->Precip Centrifuge Centrifuge (10,000g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer (+ Dilution with H2O) Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Area Ratio Calculation) MS->Data

Figure 2: Step-by-step bioanalytical workflow for Desvenlafaxine quantitation.

Part 4: Validation & Regulatory Compliance (FDA/EMA)

To ensure the method is "field-proven," you must validate it according to the FDA Bioanalytical Method Validation Guidance (2018) .

Selectivity & Specificity
  • Test: Analyze 6 lots of blank plasma (from different donors) and spiked LLOQ samples.

  • Criteria:

    • Blank response at analyte RT must be < 20% of the LLOQ response.

    • Blank response at IS RT must be < 5% of the average IS response.

Matrix Effect (ME) Assessment

This is where the SIL-IS proves its worth.[4]

  • Calculation:

    
    
    
  • IS-Normalized ME: Calculate the ME Factor for both Analyte and IS. The ratio of these factors should be close to 1.0 (e.g., 0.95 - 1.05), indicating the IS is compensating perfectly for any suppression.

Recovery
  • Compare the response of extracted samples vs. post-extraction spiked samples .

  • While high recovery is good, consistent recovery (Precision) is more important. The IS tracks extraction losses.[9]

References

  • US Food and Drug Administration (FDA). (2018).[10] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography, 14(6), 422-429.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 125017, Desvenlafaxine. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of Desvenlafaxine in human plasma by LC-MS/MS. Journal of Chromatography B. (General reference for LC conditions).

Sources

Methodological & Application

Chiral Resolution of O-Desmethylvenlafaxine: Multi-Modal Protocols for Bioanalysis and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

O-Desmethylvenlafaxine (ODV), also known as Desvenlafaxine, is the major active metabolite of the SNRI venlafaxine. Unlike its parent compound, ODV possesses a phenolic hydroxyl group, significantly increasing its polarity. While marketed as a racemic succinate salt (Pristiq®), the enantiomers exhibit distinct pharmacokinetic profiles and metabolic fates.

Effective separation requires addressing the compound's basicity (secondary amine) and polarity (phenol). This guide provides three distinct protocols tailored to specific research needs:

  • LC-MS/MS: For high-sensitivity bioanalysis (pK/PD studies).[1]

  • Capillary Electrophoresis (CE): For low-volume, high-efficiency screening.

  • SFC (Supercritical Fluid Chromatography): For preparative isolation and high-throughput screening.

Physicochemical Profile[2][3][4][5][6][7]
  • Chemical Structure: 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol.

  • Chiral Center: One asymmetric carbon.

  • pKa: ~9.4 (Amine), ~10 (Phenol).

  • Challenge: The basic amine interacts strongly with residual silanols on silica-based columns, causing peak tailing. The phenolic group requires specific pH control to prevent ionization during reverse-phase separation if retention is desired.

Protocol A: High-Sensitivity LC-MS/MS (Bioanalytical Standard)

This protocol is the industry standard for quantifying ODV enantiomers in biological matrices (plasma/urine). It utilizes a Macrocyclic Antibiotic CSP (Chiral Stationary Phase), specifically Vancomycin, which offers multiple interaction mechanisms (inclusion complexation, hydrogen bonding, and ionic interactions).

Chromatographic Conditions
ParameterSpecificationRationale
Column Chirobiotic V (Astec/Supelco) 250 mm × 4.6 mm, 5 µmVancomycin-based CSP provides the necessary "basket" shape for inclusion of the aromatic ring while interacting ionically with the amine.
Mobile Phase Methanol : 30 mM Ammonium Acetate (85:15 v/v) High organic content (Polar Ionic Mode) promotes ionic interactions and inclusion while ensuring MS compatibility.
pH Adjustment Adjust aqueous portion to pH 6.0 with Acetic AcidCritical: pH 6.0 ensures the amine is protonated (for ionic interaction with the carboxylate on Vancomycin) while keeping the phenol neutral.
Flow Rate 1.0 mL/minOptimized for mass transfer kinetics on 5 µm particles.[2]
Temperature 25°C (Ambient)Lower temperatures generally favor enantioselectivity (

) on macrocyclic antibiotic phases.
Detection ESI-MS/MS (Positive Mode)MRM Transitions: Quantifier: 264.2

58.1 (ODV) Internal Std: 270.2

64.1 (ODV-d6)
Sample Preparation (Liquid-Liquid Extraction)

Direct injection of plasma fouls chiral columns. A robust LLE (Liquid-Liquid Extraction) is required.

  • Aliquot: Transfer 200 µL human plasma to a glass tube.

  • Internal Standard: Add 20 µL deuterated IS (ODV-d6, 100 ng/mL).

  • Basification: Add 50 µL of 0.1 M NaOH. (Increases pH > 10 to suppress ionization of the amine, rendering ODV hydrophobic).

  • Extraction: Add 3 mL TBME (tert-Butyl methyl ether) .

  • Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.

  • Reconstitution: Transfer organic layer to clean tube; evaporate to dryness under

    
     stream at 40°C. Reconstitute in 200 µL Mobile Phase.
    
Workflow Diagram

LCMS_Workflow Start Plasma Sample (200 µL) Basify Add 0.1M NaOH (pH > 10) Start->Basify Extract Add TBME (LLE Extraction) Basify->Extract Neutralize Amine Separate Phase Separation (Centrifuge) Extract->Separate Dry Evaporate Organic Layer (N2, 40°C) Separate->Dry Top Layer Recon Reconstitute (MeOH:Ammonium Acetate) Dry->Recon Inject Inject on Chirobiotic V Recon->Inject Detect MS/MS Detection (m/z 264.2 -> 58.1) Inject->Detect

Figure 1: Bioanalytical workflow for ODV extraction and analysis.[3]

Protocol B: Capillary Electrophoresis (Green Analytical Method)

For laboratories with limited sample volume or those seeking to minimize solvent waste, CE is the superior choice. It relies on the differential migration of diastereomeric complexes formed between ODV and a cyclodextrin selector in the background electrolyte (BGE).

Electrophoretic Conditions
  • Capillary: Fused silica, 50 µm I.D.

    
     50 cm effective length.
    
  • Chiral Selector: Carboxymethyl-

    
    -cyclodextrin (CM-
    
    
    
    -CD)
    (10 mM).[3]
    • Mechanism:[4] CM-

      
      -CD is negatively charged.[3] ODV is positively charged at acidic pH. The counter-current migration maximizes resolution.
      
  • Background Electrolyte (BGE): 25 mM Phosphate buffer, pH 2.5 .[3]

    • Note: At pH 2.5, ODV is fully protonated.

  • Voltage: +25 kV (Normal Polarity).

  • Temperature: 15°C (Critical: Joule heating degrades chiral resolution).

  • Injection: Hydrodynamic (50 mbar for 5 seconds).

Troubleshooting CE Separations
  • Problem: Poor Resolution (

    
    ).
    
    • Solution: Add 10% Methanol to BGE to alter viscosity and solvation of the inclusion complex.

  • Problem: Current instability.

    • Solution: Re-condition capillary with 0.1 M NaOH followed by water and fresh BGE. Protein adsorption is fatal in CE; ensure samples are ultra-filtered (3 kDa cutoff) or extracted via LLE before injection.

Protocol C: SFC (Preparative & High-Throughput)

When isolating enantiomers for pharmacological testing, Supercritical Fluid Chromatography (SFC) is preferred due to speed and ease of solvent recovery.

SFC Conditions
ParameterSpecification
Column Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))
Mobile Phase CO

/ Methanol (80:20)
Additive 0.1% Diethylamine (DEA) or Isopropylamine
Back Pressure 120 bar
Temperature 35°C
Flow Rate 3.0 mL/min (Analytical) / Scalable to Prep

Why DEA? ODV is a strong base. Without a basic additive (DEA), the amine will interact with residual silanols on the column support, leading to severe tailing and loss of resolution. The additive competes for these sites.

Method Comparison & Selection Guide

Use the following logic gate to select the appropriate protocol for your study.

Selection_Logic Start Select Application Q1 Goal? Start->Q1 Q2 Sample Matrix? Q1->Q2 Quantification Res_SFC Protocol C: SFC (Chiralpak AD-H) Q1->Res_SFC Purification/Prep Q3 Throughput? Q2->Q3 Formulation/QC Res_LCMS Protocol A: Chirobiotic V LC-MS Q2->Res_LCMS Plasma/Urine (High Sensitivity) Res_CE Protocol B: CE (CM-beta-CD) Q3->Res_CE Low Solvent/Green Q3->Res_SFC High Volume

Figure 2: Decision matrix for selecting the optimal chiral separation method.

References

  • Liu, Y., et al. (2007). "Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column." Journal of Chromatography B, 850(1-2), 183-189.[2]

  • Micu, A., et al. (2020). "Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization." Molecules, 25(10), 2434.

  • Rudaz, S., et al. (2000). "Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins." Journal of Pharmaceutical and Biomedical Analysis, 23(1), 107-115.

  • Gasser, G., et al. (2012). "Field and laboratory studies of the fate and enantiomeric enrichment of venlafaxine and O-desmethylvenlafaxine under aerobic and anaerobic conditions."[5] Chemosphere, 88(1), 98-105.[5]

Sources

Internal standard preparation for Venlafaxine bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Internal Standard Preparation and Application for the Bioanalysis of Venlafaxine by LC-MS/MS

Abstract

This document provides a comprehensive guide for the selection, preparation, and implementation of an internal standard (IS) for the quantitative bioanalysis of venlafaxine in biological matrices, primarily human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies. We will delve into the rationale behind experimental choices, grounding our recommendations in established regulatory guidelines and peer-reviewed literature to ensure scientific integrity and robust, reproducible results. The primary focus will be on the use of a stable isotope-labeled (SIL) internal standard, Venlafaxine-d6, which represents the current gold standard for mass spectrometry-based bioanalysis.

The Foundational Role of an Internal Standard in Bioanalysis

Quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations that can compromise data accuracy. These variations can arise during sample preparation (e.g., analyte loss during extraction), chromatography (e.g., injection volume inconsistencies), and mass spectrometric detection (e.g., ion suppression or enhancement from matrix components).[1][2]

An internal standard is a compound of known concentration added to every sample, including calibration standards, quality controls (QCs), and unknown study samples, before any sample processing begins.[3][4] Its purpose is to mimic the analyte of interest throughout the entire analytical process. By calculating the peak area ratio of the analyte to the IS, variations are normalized, leading to significantly improved precision and accuracy. The fundamental assumption is that any physical or chemical loss, or any signal variation experienced by the analyte, will be mirrored by the internal standard.

Strategic Selection of an Internal Standard for Venlafaxine

The choice of an internal standard is one of the most critical decisions in bioanalytical method development. The ideal IS should have physicochemical properties as close to the analyte as possible. For mass spectrometric assays, regulatory bodies like the FDA and EMA strongly recommend the use of a stable isotope-labeled (SIL) version of the analyte.[5]

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

A SIL IS, such as Venlafaxine-d6, is chemically identical to venlafaxine, with the only difference being the substitution of several hydrogen atoms with their heavier deuterium isotope.[6][7][8] This subtle change increases the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, but does not significantly alter its chemical behavior.[9]

Advantages of using Venlafaxine-d6:

  • Co-elution: It has nearly identical chromatographic retention time, ensuring it experiences the same matrix effects as venlafaxine.[10]

  • Similar Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[10]

  • Comparable Ionization Efficiency: It ionizes with the same efficiency in the mass spectrometer source.

  • Regulatory Acceptance: Its use is highly recommended by regulatory agencies for ensuring method ruggedness.[5]

Alternative Approach: Structural Analogs

In cases where a SIL IS is unavailable, a structural analog may be used. Various compounds have been reported in the literature for venlafaxine analysis, including cetirizine, verapamil, fluoxetine, and nadolol.[11][12][13] However, this approach carries significant risks. Structural analogs, while similar, will have different retention times, extraction recoveries, and ionization efficiencies.[14] This can lead to inadequate compensation for matrix effects and other analytical variabilities, potentially compromising the integrity of the data.[10]

Internal Standard Type Advantages Disadvantages Recommendation for Venlafaxine
Stable Isotope-Labeled (Venlafaxine-d6) Co-elutes with analyte.[10]Identical extraction recovery and ionization efficiency.Best compensation for matrix effects.[9]Recommended by FDA & EMA.[5]Higher cost.Must verify isotopic purity.[10]Strongly Recommended
Structural Analog (e.g., Verapamil, Fluoxetine) Lower cost.Readily available.Different retention time.Variable extraction recovery.Does not fully compensate for matrix effects.Requires more extensive validation to prove it tracks the analyte.Use only if SIL is not feasible; requires rigorous validation.

Protocol: Preparation of Internal Standard Solutions

This protocol details the preparation of stock and working solutions for Venlafaxine-d6. All preparations should be meticulously documented.

Materials and Reagents
  • Venlafaxine-d6 hydrochloride (or other salt form) reference standard[15][16]

  • HPLC-grade Methanol or Acetonitrile

  • Ultrapure water

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated pipettes

Preparation of Internal Standard Stock Solution (e.g., 1.0 mg/mL)
  • Weighing: Accurately weigh approximately 10 mg of the Venlafaxine-d6 reference standard into a suitable container. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7 mL of methanol. Vortex or sonicate gently until the standard is fully dissolved.

  • Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 10 mL mark with methanol.

  • Homogenization: Invert the flask at least 10 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a clearly labeled, amber glass vial. Store at -20°C or as recommended by the supplier. This stock solution should be assessed for stability over time.[17]

Preparation of Internal Standard Working Solution (e.g., 200 ng/mL)

The concentration of the working IS solution should be chosen to yield a robust and reproducible response in the mass spectrometer without causing detector saturation. It is often targeted to be near the geometric mean of the calibration curve range.

  • Intermediate Dilution (if necessary): Prepare an intermediate stock (e.g., 10 µg/mL) by diluting 100 µL of the 1.0 mg/mL stock solution to 10 mL with 50:50 (v/v) methanol:water.

  • Final Dilution: Prepare the working solution by diluting the intermediate stock. For example, to make a 200 ng/mL working solution, dilute 2.0 mL of the 10 µg/mL intermediate solution to 100 mL with 50:50 (v/v) methanol:water.

  • Storage: Store the working solution under refrigerated conditions (2-8°C) in a clearly labeled container. Stability under these conditions must be validated.

G cluster_0 Stock Solution (1 mg/mL) cluster_1 Working Solution (e.g., 200 ng/mL) weigh 1. Weigh Venlafaxine-d6 (e.g., 10 mg) dissolve 2. Dissolve in Methanol in 10 mL Volumetric Flask weigh->dissolve store_stock 3. Store at -20°C dissolve->store_stock dilute 4. Perform Serial Dilution (e.g., to 200 ng/mL) using 50:50 Methanol:Water store_stock->dilute store_work 5. Store at 2-8°C dilute->store_work

Caption: Workflow for Internal Standard Solution Preparation.

Protocol: Sample Preparation with Internal Standard Spiking

This section describes a common protein precipitation (PPT) method for plasma samples. The addition of the IS at the very beginning of the process is paramount.

Experimental Workflow
  • Sample Aliquoting: Allow all plasma samples (calibrators, QCs, unknowns) to thaw completely at room temperature. Vortex gently to mix. Aliquot 100 µL of each plasma sample into a labeled 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume (e.g., 25 µL) of the IS working solution (200 ng/mL) to every tube.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for pH modification) to each tube. The 3:1 ratio of solvent to plasma is a typical starting point.

  • Vortexing: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

G plasma Aliquot Plasma Sample (100 µL) spike Spike with IS Working Solution (25 µL) plasma->spike ppt Add Precipitation Agent (e.g., Acetonitrile, 300 µL) spike->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Protein Precipitation Workflow with IS Spiking.

LC-MS/MS Analysis and System Parameters

The analysis is performed using an LC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Parameter Typical Condition Rationale
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for venlafaxine.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minTypical for analytical scale columns.
Gradient Isocratic or gradient elution, optimized for separation from matrix components.[13][16]To achieve a short run time while maintaining selectivity.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)Venlafaxine contains a tertiary amine that readily protonates.
MRM Transition: Venlafaxine Q1: m/z 278.2 → Q3: m/z 58.1[16]Precursor ion [M+H]+ and a stable, high-intensity product ion.
MRM Transition: Venlafaxine-d6 Q1: m/z 284.2 → Q3: m/z 64.1[16]Precursor [M+H]+ and corresponding product ion, shifted by +6 Da.

Note: MRM transitions and collision energies must be optimized for the specific instrument being used.

Internal Standard Validation: A Trust-Building Exercise

The performance of the IS must be rigorously validated according to regulatory guidelines to ensure it is fit for purpose.[17][18][19] Key validation experiments are summarized below.

Validation Test Purpose Acceptance Criteria (based on FDA/EMA guidance)
Selectivity & Interference To ensure no endogenous components in the matrix interfere with the IS signal.In at least 6 unique lots of blank matrix, the response at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[5]
Matrix Effect To assess the impact of matrix components on the ionization of the IS.The coefficient of variation (CV%) of the IS-normalized matrix factor across at least 6 matrix lots should be ≤ 15%.
IS Response Variability To monitor for unusual or unacceptable variability in the IS response across a run.The IS response should be monitored. Any significant, systemic variability may indicate issues with sample processing or analysis and must be investigated.[20]
Recovery To ensure the extraction efficiency of the IS is consistent.The recovery of the IS should be consistent across low, medium, and high QC concentrations with a CV ≤ 15%.[5]

Conclusion

The proper selection and preparation of an internal standard are non-negotiable for the development of a robust and reliable bioanalytical method for venlafaxine. A stable isotope-labeled standard, Venlafaxine-d6, is the unequivocal choice for LC-MS/MS assays, as it provides the most effective compensation for analytical variability.[2][9] The protocols outlined in this document, when combined with rigorous method validation according to regulatory standards, will ensure the generation of high-quality, defensible data for critical drug development decisions.

References

  • Joghee, A., et al. (2007). Development of LC-MS Method for the Determination of Venlafaxine Hydrochloride in Human Plasma and its Application in Bioequivalence Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Retrieved from [Link]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]

  • Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. Retrieved from [Link]

  • Shah, G., et al. (2020). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ResearchGate. (2014). Development of a LC-MS/MS for Quantification of Venlafaxine in Human Plasma and Application to Bioequivalence Study in healthy Korean Subjects. Retrieved from [Link]

  • Liu, W., et al. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Wyska, E. (2016). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • TSI Journals. (2009). Gas chromatographic determination of venlafaxine hydrochloride from tablet. Retrieved from [Link]

  • SciSpace. (n.d.). Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS. Retrieved from [Link]

  • Alliance Pharma. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • ResearchGate. (2015). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

Sources

Solid phase extraction protocol for Desvenlafaxine-d6

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Solid Phase Extraction (SPE) and LC-MS/MS Quantification of Desvenlafaxine in Human Plasma

Abstract

This application note details a robust, sensitive, and reproducible protocol for the extraction and quantification of Desvenlafaxine (O-desmethylvenlafaxine) in human plasma.[1][2] Utilizing Desvenlafaxine-d6 as the stable isotope-labeled internal standard (SIL-IS), this method employs Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate matrix effects commonly associated with phospholipid interference. The method is validated for linearity, recovery, and precision, making it suitable for high-throughput therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling.

Introduction & Scientific Rationale

Desvenlafaxine (ODV) is the major active metabolite of the antidepressant Venlafaxine.[3] Chemically, it is a phenethylamine derivative containing a tertiary amine and a phenolic hydroxyl group.

  • pKa: ~8.34 (phenolic) and ~10.11 (amine).[4]

  • LogP: ~0.21 (Polar).

The Challenge: Standard Liquid-Liquid Extraction (LLE) often yields poor recovery for Desvenlafaxine due to its polarity (hydrophilicity). Furthermore, protein precipitation (PPT) alone fails to remove phospholipids, leading to ion suppression in the mass spectrometer source.

The Solution: Mixed-Mode Cation Exchange (MCX) We utilize a polymeric sorbent with both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) functionalities.

  • Retention: At acidic pH, the tertiary amine of Desvenlafaxine is protonated (

    
    ), allowing it to bind ionically to the sorbent's sulfonate groups.
    
  • Interference Removal: Since the drug is "locked" by ionic bonds, we can use aggressive organic washes (100% Methanol) to strip away hydrophobic phospholipids without eluting the analyte.

  • Elution: A basic organic solvent deprotonates the amine, breaking the ionic bond and releasing the clean analyte.

Materials and Reagents

CategoryItemSpecification
Analytes Desvenlafaxine Succinate>99% Purity
Desvenlafaxine-d6 (IS) >99% Isotopic Enrichment
Matrix Human PlasmaK2EDTA or Lithium Heparin
SPE Cartridges Mixed-Mode Strong Cation Exchange30 mg / 1 cc (e.g., Oasis MCX, Strata-X-C)
Solvents Methanol (MeOH), Acetonitrile (ACN)LC-MS Grade
Additives Formic Acid (FA), Ammonium Hydroxide (

)
LC-MS Grade
Buffer Ortho-phosphoric acid (

)
85%, ACS Reagent

Experimental Protocol

Preparation of Standards
  • Stock Solutions: Prepare 1.0 mg/mL stock of Desvenlafaxine and Desvenlafaxine-d6 in Methanol.

  • Working IS Solution: Dilute Desvenlafaxine-d6 to 500 ng/mL in 50:50 Methanol:Water.

  • Calibration Curve: Prepare plasma standards ranging from 1.0 ng/mL to 500 ng/mL .

Sample Pre-treatment

Rationale: Acidification ensures the analyte is fully protonated (positively charged) prior to loading, maximizing ionic capture efficiency.

  • Aliquot 200 µL of plasma into a clean tube.

  • Add 20 µL of Working IS Solution (Desvenlafaxine-d6).

  • Add 200 µL of 4%

    
     in water .
    
  • Vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes (optional, to pellet particulates).

Solid Phase Extraction (MCX) Workflow
StepSolvent / ActionMechanism / Rationale
1. Condition 1 mL MethanolActivates hydrophobic ligands on the sorbent.
2. Equilibrate 1 mL WaterRemoves organic solvent, prepares sorbent for aqueous sample.
3. Load Load Pre-treated SampleAnalyte binds via Ionic Exchange (to sulfonate) and Hydrophobic interaction.
4. Wash 1 1 mL 2% Formic Acid in WaterRemoves proteins, salts, and hydrophilic interferences. Analyte remains ionized (

).
5. Wash 2 1 mL 100% MethanolCRITICAL STEP: Removes neutral hydrophobic interferences (lipids/phospholipids). Analyte stays bound ionically.
6. Dry Apply high vacuum (1 min)Removes excess methanol to prevent dilution of eluate.
7. Elute 2 x 500 µL 5%

in Methanol
High pH (>10) deprotonates the amine, breaking the ionic bond. Organic solvent releases the drug.
Post-Extraction
  • Evaporate the eluate to dryness under Nitrogen stream at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA).

  • Vortex and transfer to autosampler vials.

LC-MS/MS Parameters

Chromatography (LC)

  • System: UHPLC (Agilent 1290 / Waters ACQUITY)

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., ACQUITY BEH C18 or Kinetex C18)

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Program:

Time (min) % B
0.0 10
0.5 10
2.5 90
3.0 90
3.1 10

| 4.0 | 10 |

Mass Spectrometry (MS/MS)

  • Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)[3][5][6][7][8]

AnalytePrecursor (Q1)Product (Q3)CE (eV)Dwell (ms)
Desvenlafaxine 264.258.1 2550
264.2107.13550
Desvenlafaxine-d6 270.264.1 2550

Note: The transition 264.2 -> 58.1 corresponds to the dimethylamine fragment. The d6 label is typically on the dimethylamine group, shifting the fragment to 64.1.

Visualizations

Figure 1: MCX Extraction Mechanism & Workflow

This diagram illustrates the "Catch and Release" mechanism based on pH switching.

SPE_Workflow cluster_prep Pre-Treatment cluster_spe MCX SPE Cartridge Plasma Human Plasma (Contains ODV) Acid Add 4% H3PO4 (Acidify to pH ~2) Plasma->Acid Protonated Protonated ODV (Positively Charged) Acid->Protonated pH < pKa Load LOAD Analyte binds to Sulfonate (Ionic) Protonated->Load Wash1 WASH 1 (Aq Acid) Removes Salts/Proteins Ionic Bond Intact Load->Wash1 Wash2 WASH 2 (100% MeOH) Removes Lipids Ionic Bond Intact Wash1->Wash2 Elute ELUTE (5% NH4OH) Deprotonate Amine Break Ionic Bond Wash2->Elute LCMS LC-MS/MS Analysis MRM: 264.2 -> 58.1 Elute->LCMS Evap & Reconstitute

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for Desvenlafaxine extraction.

Method Validation Summary

The following data represents typical performance metrics for this protocol.

ParameterAcceptance CriteriaTypical Result
Linearity (

)
> 0.9950.9992
Lower Limit of Quant (LLOQ) S/N > 101.0 ng/mL
Recovery (Extraction) > 80% and Consistent92% ± 4%
Matrix Effect 85% - 115%98% (Negligible suppression)
Precision (CV%) < 15%3.5% (Intra-day)

Troubleshooting Guide

  • Low Recovery:

    • Cause: Sample pH was not acidic enough during loading.

    • Fix: Ensure 4%

      
       is fresh. Final pH of sample mix must be < 4.
      
  • High Backpressure:

    • Cause: Protein precipitation in the cartridge.

    • Fix: Centrifuge plasma samples after acid addition before loading onto SPE.

  • Peak Tailing:

    • Cause: Secondary interactions with silanols on the LC column.

    • Fix: Increase Ammonium Acetate concentration in mobile phase or use a column with better end-capping (e.g., BEH Shield RP18).

References

  • US Food and Drug Administration (FDA). (2012). Clinical Pharmacology and Biopharmaceutics Review: Desvenlafaxine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 125017, Desvenlafaxine.[9] Retrieved from [Link]

  • Rao, H., et al. (2020). Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma.[10] PLOS ONE. Retrieved from [Link][10]

  • Gurule, S., et al. (2021). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite.[5][6][7][8][11] Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Phenomenex. (2018). Meeting System Suitability for USP Desvenlafaxine Succinate Assay Using Kinetex XB-C18 Columns. Retrieved from [Link]

Sources

Quantifying S-Desvenlafaxine in human plasma using D6 IS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Bioanalysis of S-Desvenlafaxine in Human Plasma

Title: A Robust and Sensitive LC-MS/MS Method for the Quantification of S-Desvenlafaxine in Human Plasma using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of S-Desvenlafaxine (O-desmethylvenlafaxine) in human plasma. S-Desvenlafaxine is the major active metabolite of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder (MDD).[1][2] Accurate measurement of its plasma concentrations is critical for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies.[1] The described method employs S-Desvenlafaxine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high fidelity by correcting for variability during sample processing and analysis. A streamlined liquid-liquid extraction (LLE) procedure provides clean sample extracts, minimizing matrix effects and enhancing sensitivity. The method has been developed and validated based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5]

Introduction: The Rationale for a Deuterated Internal Standard

In quantitative bioanalysis by LC-MS/MS, the goal is to achieve the highest possible accuracy and precision. The complexity of biological matrices like human plasma can introduce significant variability through ion suppression or enhancement (matrix effects), inconsistent extraction recovery, and volumetric transfer errors. The use of a co-eluting, stable isotope-labeled internal standard, such as S-Desvenlafaxine-d6 (D6 IS), is the gold standard for mitigating these issues.[6] The D6 IS is chemically identical to the analyte but has a higher mass. It behaves identically during extraction and ionization but is distinguishable by the mass spectrometer. By calculating the peak area ratio of the analyte to the IS, the method effectively normalizes for analytical variability, leading to a highly robust and trustworthy quantification system.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analytes: S-Desvenlafaxine (Reference Standard), S-Desvenlafaxine-d6 (Internal Standard, IS).[6][7]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Methyl tert-butyl ether (MTBE, HPLC Grade).

  • Reagents: Formic acid (LC-MS Grade), Ammonium acetate (LC-MS Grade), Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free, pooled human plasma (K2EDTA as anticoagulant).

  • Labware: Calibrated micropipettes, 1.5 mL and 2.0 mL polypropylene microcentrifuge tubes, glass test tubes, autosampler vials with inserts.

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a TurboIonSpray® or similar electrospray ionization (ESI) source.[1][6]

  • Data System: Analyst® software or equivalent for instrument control, data acquisition, and processing.

Experimental Protocols

Preparation of Stock, Calibration, and QC Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve S-Desvenlafaxine and S-Desvenlafaxine-d6 in separate volumetric flasks using methanol to achieve a final concentration of 1 mg/mL each.[1]

  • Intermediate and Spiking Solutions: Prepare a series of working standard solutions of S-Desvenlafaxine by serially diluting the primary stock solution with a 50:50 (v/v) methanol/water mixture. These solutions are used to spike drug-free plasma for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the S-Desvenlafaxine-d6 primary stock solution with 50:50 (v/v) methanol/water to a final concentration of 50 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC standards by spiking appropriate amounts of the S-Desvenlafaxine working solutions into aliquots of drug-free human plasma to cover the desired analytical range (e.g., 1.0 to 400 ng/mL).[6] Independently prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Liquid-Liquid Extraction (LLE)

The LLE protocol is designed to efficiently extract the analyte and IS from the plasma matrix while leaving behind proteins and other interfering substances.

  • Aliquot Samples: Into labeled 2.0 mL polypropylene tubes, pipette 100 µL of plasma sample (CC, QC, or unknown study sample).

  • Add Internal Standard: To each tube, add 25 µL of the 50 ng/mL IS working solution (S-Desvenlafaxine-d6) and vortex briefly. The only exception is the "double blank" sample (blank matrix without analyte or IS), which receives 25 µL of 50:50 methanol/water.

  • Extract: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Mix: Cap the tubes and mix on a mechanical shaker for 10 minutes.

  • Separate: Centrifuge the samples at 4,000 x g for 5 minutes at 10°C to achieve phase separation.

  • Transfer: Carefully transfer the upper organic layer (approximately 900 µL) into clean, labeled glass test tubes.

  • Evaporate: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 200 µL of mobile phase (e.g., 20% methanol in 5 mM ammonium acetate buffer). Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Final Transfer: Transfer the reconstituted solution to an autosampler vial with an insert for analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Finalization s1 1. Aliquot 100 µL Plasma s2 2. Add 25 µL D6 IS (50 ng/mL) s1->s2 s3 3. Add 1.0 mL MTBE s2->s3 s4 4. Mix (10 min) s3->s4 s5 5. Centrifuge (4000g, 5 min) s4->s5 s6 6. Transfer Organic Layer s5->s6 Phase Separation s7 7. Evaporate to Dryness (N2) s6->s7 s8 8. Reconstitute in 200 µL Mobile Phase s7->s8 s9 9. Transfer to Autosampler Vial s8->s9 s10 Analysis s9->s10 Inject into LC-MS/MS

Caption: Liquid-Liquid Extraction (LLE) workflow for S-Desvenlafaxine.

LC-MS/MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC System UHPLC System
Column C8 reverse-phase column (e.g., Thermo-BDS Hypersil C8, 50 × 4.6 mm, 3 µm)[6]
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.80 mL/min[6]
Elution Mode Isocratic: 20% A : 80% B[6]
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 10°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions S-Desvenlafaxine: m/z 264.2 → 58.1 S-Desvenlafaxine-d6 (IS): m/z 270.2 → 64.1[6][7]
Collision Energy (CE) Optimized for each transition (Analyte-specific)
Source Temperature 500°C
IonSpray Voltage 5500 V

Bioanalytical Method Validation (BMV)

A full validation was performed according to regulatory guidelines to demonstrate that the method is fit for its intended purpose.[4][5] The validation assesses the fundamental performance characteristics of the assay.

BMV_Workflow cluster_core Core Validation Parameters cluster_matrix Matrix & Stability Selectivity Selectivity No interference at analyte RT Report Validated Method Selectivity->Report Linearity Linearity Linearity->Report LLOQ LLOQ LLOQ->Report Accuracy Accuracy %RE within ±15% Accuracy->LLOQ Accuracy->Report Precision Precision %CV ≤ 15% Precision->LLOQ Precision->Report MatrixEffect Matrix Effect IS-normalized factor consistent MatrixEffect->Report Recovery Recovery Consistent & reproducible Recovery->Report Stability Stability Freeze-Thaw, Bench-Top, Long-Term Stability->Report Validation Method Validation Validation->Selectivity Validation->Linearity Validation->LLOQ Validation->Accuracy Validation->Precision Validation->MatrixEffect Validation->Recovery Validation->Stability

Caption: Logical flow of the bioanalytical method validation process.

Validation Data Summary

The following table summarizes representative data that demonstrates the method's performance against typical acceptance criteria.

Validation Parameter Concentration (ng/mL) Acceptance Criteria Representative Result
Linearity Range 1.00 - 400r² ≥ 0.99r² = 0.9994[6]
LLOQ 1.00Accuracy: 80-120% Precision: ≤ 20% CVAccuracy: 98.5% Precision: 6.8% CV
Intra-day Accuracy (%RE) 3.0, 150, 300 (L, M, H)Within ±15% of nominal-2.5% to 4.7%
Intra-day Precision (%CV) 3.0, 150, 300 (L, M, H)≤ 15%1.9% to 5.5%[6]
Inter-day Accuracy (%RE) 3.0, 150, 300 (L, M, H)Within ±15% of nominal-4.7% to 6.6%
Inter-day Precision (%CV) 3.0, 150, 300 (L, M, H)≤ 15%2.8% to 6.8%[6]
Extraction Recovery (%) 3.0, 150, 300 (L, M, H)Consistent and reproducibleS-Desvenlafaxine: 85.2% D6 IS: 87.1%
Matrix Effect LQC & HQCIS-normalized factor CV ≤ 15%CV = 4.3%
Stability (Freeze-Thaw) LQC & HQC% Change from nominal ≤ 15% (after 3 cycles)% Change < 5%[6]
Stability (Bench-Top) LQC & HQC% Change from nominal ≤ 15% (after 24h at room temp)% Change < 6%
Stability (Long-Term) LQC & HQC% Change from nominal ≤ 15% (after 60 days at -80°C)% Change < 8%[8]

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative determination of S-Desvenlafaxine in human plasma. The use of a deuterated internal standard coupled with a clean liquid-liquid extraction procedure ensures the method is robust and accurate, meeting the stringent requirements of regulatory bioanalytical guidelines.[9] This validated method is highly suitable for high-throughput analysis in clinical and research settings to support drug development programs for S-Desvenlafaxine.

References

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: EMA Guideline on bioanalytical Method Validation adopted Source: ECA Academy URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL: [Link]

  • Title: Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study Source: PubMed URL: [Link]

  • Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance for Industry Source: U.S. Department of Health and Human Services URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC Source: PLOS One URL: [Link]

  • Title: Bioequivalence Study of Two 50 mg Desvenlafaxine Extended Release Formulations: A Randomized, Single-Dose Source: Walsh Medical Media URL: [Link]

  • Title: A Highly Sensitive LC-Ms/Ms Method for Determination of Desvenlafaxine in Rabbit Plasma and its Application to Rabbit Pharmacokinetic Study Source: OMICS International URL: [Link]

  • Title: Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS/HPLC assay Source: SciSpace URL: [Link]

  • Title: Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma:Application to pharmacokinetic study Source: ResearchGate URL: [Link]

  • Title: Tandem Mass Spectrometry (MS/MS) in the Preclinical Pharmacokinetic Study of a Highly Prescribed SNRI Drug for Depression and Its Active Metabolite Source: Semantic Scholar URL: [Link]

  • Title: Clinical Pharmacology and Biopharmaceutics Review Source: U.S. Food and Drug Administration (FDA) AccessData URL: [Link]

  • Title: Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS/HPLC assay: a path to study these drugs' intranasal administration Source: Semantic Scholar URL: [Link]

  • Title: A high-performance liquid chromatographic method for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in biological fluids Source: PubMed URL: [Link]

  • Title: Pharmacometabolomics Approach to Explore Pharmacokinetic Variation and Clinical Characteristics of a Single Dose of Desvenlafaxine in Healthy Volunteers Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder: A Systematic Review of Clinical Trials Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Application Note: Quantitative Analysis of Desvenlafaxine in Human Urine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desvenlafaxine (O-desmethylvenlafaxine) is the primary active metabolite of the antidepressant Venlafaxine and is also prescribed directly as a therapeutic agent.[1][2][3] In urine, approximately 45% of the dose is excreted unchanged, while ~19% exists as a glucuronide conjugate.[4][5] Accurate quantification for clinical monitoring or forensic toxicology requires a robust sample preparation strategy that addresses two critical challenges: phase II metabolite hydrolysis and matrix interference caused by the high salt and urea content of urine.

This application note details a validated protocol using Enzymatic Hydrolysis followed by Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . Unlike "dilute-and-shoot" methods, this workflow eliminates ion suppression, ensures column longevity, and provides high sensitivity using Desvenlafaxine-d6 as the internal standard to correct for recovery and matrix effects.

Physicochemical Basis of the Protocol

Understanding the analyte's chemistry is the foundation of a robust extraction strategy.

PropertyValueImplication for Protocol
Molecular Weight 263.38 g/mol Suitable for standard ESI+ MS/MS.
pKa ~8.34 (Amine), ~10.11 (Phenol)The molecule is positively charged (protonated) at neutral and acidic pH. This dictates the use of Cation Exchange SPE.
LogP ~0.21Highly hydrophilic. Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane) results in poor recovery. SPE is superior.
Metabolism GlucuronidatedRequires

-glucuronidase hydrolysis to measure "Total" Desvenlafaxine.

Reagents and Materials

  • Target Analyte: Desvenlafaxine Succinate (Reference Standard).[1][6]

  • Internal Standard (IS): Desvenlafaxine-d6 (Deuterated).[7][8]

  • Enzyme:

    
    -Glucuronidase (Recombinant or Helix pomatia source).
    
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    

Experimental Protocols

Internal Standard Preparation

Why Desvenlafaxine-d6? Deuterated standards are essential because they share the exact retention time and ionization properties as the target but are differentiated by mass. The "d6" label typically refers to deuteration on the dimethylamine group.

  • Stock IS: Prepare 100 µg/mL in Methanol.

  • Working IS: Dilute to 100 ng/mL in water/methanol (95:5).

Step-by-Step Sample Preparation Workflow

The following diagram illustrates the critical path from raw sample to analysis.

G Start Raw Urine Sample (100 µL) IS_Add Add Internal Standard (Desvenlafaxine-d6) Start->IS_Add Corrects Volumetric Errors Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase, 60°C, 30 min) IS_Add->Hydrolysis Cleaves Glucuronides Acidify Acidification (Add 2% Formic Acid) Hydrolysis->Acidify Ionizes Analyte (MH+) SPE_Load SPE Loading (Mixed-Mode Cation Exchange) Acidify->SPE_Load Binds to SCX Sorbent Wash Wash Steps 1. Aqueous Acid 2. Organic Neutral SPE_Load->Wash Removes Salts/Urea Elute Elution (5% NH4OH in MeOH) Wash->Elute Breaks Ionic Bond Recon Evaporate & Reconstitute (Mobile Phase Initial Conditions) Elute->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Critical workflow for Desvenlafaxine extraction ensuring total quantification and matrix removal.

Detailed Protocol Steps:
  • Aliquot & Spike: Transfer 100 µL of urine into a clean tube. Add 20 µL of Working IS (Desvenlafaxine-d6) .

    • Scientific Logic:[1][4][5][9][10] Adding IS before hydrolysis controls for any degradation or pipetting variance during the enzymatic step.

  • Hydrolysis: Add 50 µL of

    
    -glucuronidase buffer. Incubate at 55-60°C for 30-45 minutes.
    
    • Note: Ensure the enzyme used has sufficient activity for O-glucuronides.

  • Pre-treatment: Add 200 µL of 2% Formic Acid in water.

    • Mechanism:[2][5][11] This lowers the pH to ~2-3, ensuring Desvenlafaxine is fully protonated (

      
      ) to bind to the cation exchange sorbent.
      
  • SPE Loading (MCX Cartridge):

    • Condition: 1 mL MeOH followed by 1 mL Water.

    • Load: Apply the hydrolyzed, acidified sample. Flow rate: <1 mL/min.[3][8]

  • Wash Steps (Critical for Cleanliness):

    • Wash 1: 1 mL 2% Formic Acid in Water. (Removes salts, urea, and anionic interferences).

    • Wash 2: 1 mL 100% Methanol. (Removes neutral hydrophobic interferences like lipids. The analyte remains bound via ionic interaction).

  • Elution:

    • Apply 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[5][11] The high pH neutralizes the protonated amine (

      
      ), breaking the ionic bond with the sorbent and releasing the drug into the organic solvent.
      
  • Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Method Conditions

Chromatographic Separation[14][15][16]
  • Column: Phenomenex Kinetex C18 or Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[3][8]

Time (min)% Mobile Phase BEvent
0.05Initial Hold
0.55Begin Gradient
2.590Elution of Analyte
3.090Wash
3.15Re-equilibration
4.55End of Run
Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)
Desvenlafaxine 264.2 (

)
58.1 (

)
Quantifier25
264.2 (

)
107.1 (

)
Qualifier35
Desvenlafaxine-d6 270.2 (

)
64.1 (

)
IS Quantifier25
  • Note on Fragmentation: The transition 264 -> 58 represents the loss of the dimethylamine side chain. The d6 isotope carries the deuterium on this specific group, resulting in the shift from 58 to 64 (58 + 6). This confirms the structural specificity of the IS.

Method Validation & Troubleshooting

Self-Validating System (IS Response)

The Desvenlafaxine-d6 IS acts as a real-time quality control monitor for every sample.

  • Acceptance Criteria: The peak area of the IS in unknown samples should be within ±20% of the mean IS area in the calibration standards.

  • Low IS Recovery? Indicates ion suppression or extraction failure. Check the pH of the elution solvent (must be basic, pH > 10) or ensure the hydrolysis step didn't precipitate proteins that clogged the SPE.

Linearity and Range[17]
  • Typical Range: 5 ng/mL to 1000 ng/mL.

  • Curve Fit: Linear, 1/x weighting.

Troubleshooting Matrix Effects

If you observe "retention time drift" or "signal enhancement" in urine samples compared to solvent standards:

  • Check Wash 2: Ensure the Methanol wash in the SPE step is sufficient. This removes hydrophobic urine pigments.

  • Dilution: Dilute the final extract 1:5 or 1:10. Modern triple quads are sensitive enough that dilution often improves S/N ratio by reducing background noise more than signal.

References

  • Pfizer Medical. (2022). Pristiq (Desvenlafaxine) Prescribing Information: Clinical Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 125017, Desvenlafaxine.[12] Retrieved from [Link]

  • Liu, Y., et al. (2011). A Highly Sensitive LC-MS/MS Method for Determination of Desvenlafaxine in Rabbit Plasma.[8][13] Journal of Bioanalysis & Biomedicine. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2] Retrieved from [Link]

  • Waters Corporation. (2020). Oasis MCX Sample Extraction Products: Care and Use Manual. Retrieved from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of O-Desmethylvenlafaxine (ODV) using ODV-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

O-Desmethylvenlafaxine (ODV), also known as Desvenlafaxine, is the primary active metabolite of the antidepressant Venlafaxine. It is formed via O-demethylation catalyzed by the CYP2D6 isozyme.[1] Because CYP2D6 exhibits significant genetic polymorphism (poor vs. extensive metabolizers), accurate quantification of ODV is critical for Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling.

This protocol details the mass spectrometry transitions and extraction methodology for ODV using O-Desmethylvenlafaxine-d6 (ODV-d6) as the internal standard.

Why ODV-d6?

While structural analogues (e.g., Tramadol) can serve as internal standards, they fail to compensate for matrix effects and ionization suppression as effectively as a Stable Isotope Labeled (SIL) standard.

  • Co-elution: ODV-d6 co-elutes perfectly with ODV, experiencing the exact same ionization environment at the electrospray source.

  • Mass Shift: The preferred ODV-d6 variant (labeled on the dimethylamine group) provides a +6 Da shift in both the precursor and the primary product ion, eliminating "cross-talk" interference.

Compound Characterization & MS Optimization

Chemical Structures and Properties[2]
PropertyAnalyte: O-Desmethylvenlafaxine (ODV)Internal Standard: ODV-d6
CAS Number 93413-62-81062605-69-9
Formula


Molecular Weight 263.38 g/mol 269.42 g/mol
Monoisotopic Mass 263.19269.23
pKa ~9.4 (Basic amine)~9.4
LogP 0.5 - 1.0 (Moderately polar)Similar
Mass Spectrometry Transitions (MRM)

The following transitions are optimized for a Triple Quadrupole (QqQ) system operating in Positive Electrospray Ionization (ESI+) mode.

Critical Note on Isotope Labeling: This protocol assumes the use of O-Desmethylvenlafaxine-d6 (dimethylamine-d6) .

  • If your standard is labeled on the cyclohexyl ring, the Precursor will be 270.2, but the Product ion (dimethylamine fragment) will remain 58.1 (unlabeled).

  • Recommendation: Use the dimethylamine-d6 variant (Precursor 270 -> Product 64) for higher specificity.

Table 1: MRM Transition Parameters
CompoundPolarityPrecursor Ion (Q1)Product Ion (Q3)RoleDwell (ms)Cone Voltage (V)Collision Energy (eV)
ODV ESI+264.2 58.1 Quantifier1003025
ODV ESI+264.2107.1Qualifier1003035
ODV-d6 ESI+270.2 64.1 IS Quant1003025
Fragmentation Logic (Mechanism)

Understanding the fragmentation is vital for troubleshooting. The primary transition involves the cleavage of the dimethylamine group.

FragmentationPathway cluster_legend Mechanism Note Parent Precursor: ODV (m/z 264.2) [M+H]+ Intermediate Collision Cell (Q2) CID Fragmentation Parent->Intermediate ESI+ Ionization Product1 Product: Dimethylamine (m/z 58.1) Intermediate->Product1 Primary Cleavage (Quantifier) Product2 Product: Water Loss (m/z 246.1) Intermediate->Product2 Secondary Path (Qualifier) Note For ODV-d6 (Dimethylamine-d6): The 58.1 fragment shifts to 64.1 (+6 Da) due to the two CD3 groups.

Figure 1: Fragmentation pathway for O-Desmethylvenlafaxine. The dimethylamine moiety forms the base peak.

Experimental Protocol

Materials & Reagents[2][3][4]
  • LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN) .

  • Ammonium Formate (10 mM stock).

  • Formic Acid (0.1%).[2][3][4][5]

  • Blank Matrix: Human Plasma (K2EDTA).

Sample Preparation: Protein Precipitation (PPT)

PPT is recommended for high-throughput clinical workflows.

  • Aliquot: Transfer 100 µL of plasma sample/standard into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of ODV-d6 Working Solution (500 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm (approx 10,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to an autosampler vial containing 100 µL of water (to improve peak shape on early elution).

LC-MS/MS Conditions
Chromatographic Separation[2][3][6][7][8][9]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile
Time (min)% Mobile Phase BDescription
0.0010Initial Hold
0.5010Loading
2.5090Elution Ramp
3.0090Wash
3.1010Re-equilibration
4.5010End of Run

Method Validation & Quality Control

To ensure the method meets FDA/EMA Bioanalytical Guidelines, the following "Self-Validating" checks must be performed.

Cross-Talk & Interference Check

Because ODV and ODV-d6 elute simultaneously, you must verify that the IS does not contribute to the Analyte signal and vice versa.

  • Experiment: Inject a "Zero Sample" (Matrix + IS only).

  • Acceptance Criteria: The area response at the analyte transition (264.2 -> 58.1) must be < 20% of the response of the Lower Limit of Quantification (LLOQ).

  • Mechanism: If ODV-d6 contains unlabeled impurities (d0), it will cause false positives. Use high-purity IS (>99% isotopic enrichment).

Matrix Effect Calculation

Quantify the suppression caused by phospholipids in plasma.



  • IS Normalized MF: The MF of ODV divided by the MF of ODV-d6. This value should be close to 1.0 , proving the d6-IS is correcting for the matrix effect perfectly.

Analytical Workflow Diagram

Workflow Sample Biological Sample (100 µL Plasma) IS_Add Add Internal Standard (ODV-d6, 20 µL) Sample->IS_Add Precip Protein Precipitation (300 µL ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (14k rpm, 10 min) Precip->Centrifuge Supernatant Supernatant Dilution (2:1 with Water) Centrifuge->Supernatant Extract Clean Phase LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Quantitation (Ratio ODV/ODV-d6) LCMS->Data Integrate Peaks

Figure 2: Step-by-step bioanalytical workflow for ODV quantification.

References

  • Sengupta, P., et al. (2017). "Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits." Scientific Reports.[6] Available at: [Link]

  • Dubey, S. K., et al. (2013).[8] "Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma." Journal of Pharmaceutical Analysis. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Available at: [Link]

Sources

Enantioselective Pharmacokinetic Study of Venlafaxine: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Imperative for Stereospecific Analysis

Venlafaxine (VFX) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and anxiety disorders.[1][2] It is administered as a racemic mixture, a 1:1 combination of two enantiomers: R(-)-Venlafaxine and S(+)-Venlafaxine.[3] These enantiomers, while mirror images, are not pharmacologically identical. The S-(+)-enantiomer is a more selective inhibitor of serotonin reuptake, whereas the R-(-)-enantiomer potently inhibits both serotonin and norepinephrine reuptake.[4][5][6]

Venlafaxine undergoes extensive first-pass metabolism in the liver, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV).[1][3] ODV is also a chiral and pharmacologically active molecule, contributing significantly to the overall therapeutic effect.[4][7] The metabolic process is stereoselective, with studies indicating that CYP2D6 preferentially metabolizes the R-(-)-enantiomer of Venlafaxine.[8] Other enzymes, such as CYP3A4 and CYP2C19, are involved in minor metabolic pathways like N-demethylation.[3][9]

This stereoselectivity in metabolism can lead to different plasma concentrations of the individual enantiomers of both the parent drug and its active metabolite. Such pharmacokinetic divergence is critical, as it can directly influence the drug's efficacy and adverse effect profile.[10] Therefore, a simple measurement of total Venlafaxine concentration is insufficient. An enantioselective pharmacokinetic study is essential to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of each stereoisomer, providing a more accurate understanding of the drug's behavior in a biological system.

This guide provides a comprehensive framework, including detailed protocols and expert insights, for conducting a robust enantioselective pharmacokinetic study of Venlafaxine, from bioanalytical method development to in-vivo study design and data interpretation.

Part 1: Bioanalytical Method Development and Validation

The cornerstone of any pharmacokinetic study is a reliable and validated bioanalytical method capable of accurately quantifying the analytes of interest in a complex biological matrix. For Venlafaxine, this requires a chiral separation technique to resolve and measure the four key analytes: R-VFX, S-VFX, R-ODV, and S-ODV.

Principle of Chiral Separation

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the most common and robust technique for this purpose.[4] CSPs create a chiral environment that allows for differential interaction with the enantiomers, resulting in different retention times and thus, separation. A vancomycin-based CSP has proven effective for the simultaneous analysis of Venlafaxine and O-desmethylvenlafaxine enantiomers.[11] Coupling this with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity for quantification in plasma.

Experimental Protocol 1: Plasma Sample Preparation (Protein Precipitation)

The objective of sample preparation is to remove interfering matrix components, primarily proteins, and extract the analytes efficiently. Protein precipitation is a rapid and effective method for this purpose.

Rationale: Acetonitrile is a widely used solvent for protein precipitation as it efficiently denatures and precipitates plasma proteins while being a good solvent for Venlafaxine and its metabolites. The inclusion of an internal standard (IS), a structurally similar compound not present in the sample (e.g., Venlafaxine-d6), is crucial for correcting for variability during sample processing and analysis.[12]

Step-by-Step Methodology:

  • Thaw Samples: Allow frozen plasma samples (collected from the in-vivo study), calibration standards, and quality control (QC) samples to thaw completely at room temperature.

  • Aliquot: Vortex the samples briefly. Using a calibrated pipette, transfer 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., Venlafaxine-d6 at 500 ng/mL in methanol) to each tube, except for blank matrix samples.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Isolate Supernatant: Carefully transfer the clear supernatant (approximately 350-400 µL) to a clean autosampler vial or a 96-well plate.

  • Analysis: The samples are now ready for injection into the HPLC-MS/MS system.

Bioanalytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample (100 µL) p2 Add Internal Standard (e.g., Venlafaxine-d6) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Chiral HPLC Separation (CSP Column) p5->a1 Inject a2 Mass Spectrometry (MS/MS Detection) a1->a2 a3 Data Acquisition a2->a3 d1 Quantification of R-VFX, S-VFX a3->d1 d2 Quantification of R-ODV, S-ODV a3->d2

Caption: Workflow for bioanalytical sample preparation and analysis.

Experimental Protocol 2: Chiral HPLC-MS/MS Method

This protocol outlines a validated method for the simultaneous quantification of the enantiomers of Venlafaxine and O-desmethylvenlafaxine.

Rationale: The choice of a vancomycin-based chiral column provides the necessary stereoselectivity.[11] A mobile phase consisting of methanol and an ammonium acetate buffer offers good peak shape and is compatible with electrospray ionization (ESI) mass spectrometry. The MS/MS is operated in Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity, monitoring the specific precursor-to-product ion transitions for each analyte and the internal standard.[11]

Instrumentation and Conditions:

Parameter Condition Rationale
HPLC System Standard UHPLC/HPLC SystemProvides precise and reproducible solvent delivery.
Mass Spectrometer Triple Quadrupole Mass SpectrometerEnables sensitive and selective MRM transitions.
Chiral Column CHIRALPAK® AGP or similar (e.g., CHRIOBIOTIC V)Provides the chiral environment for enantiomeric separation.
Column Temperature 25°CEnsures reproducible retention times.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.0Aqueous component, provides ions for ESI.
Mobile Phase B MethanolOrganic modifier to elute analytes.
Gradient/Isocratic Isocratic: 15% A / 85% BA simple, robust condition often sufficient for these analytes.[11]
Flow Rate 0.8 mL/min (with post-column split if needed)Optimized for separation efficiency and MS source compatibility.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Ion Source Electrospray Ionization (ESI), Positive ModeAnalytes readily form positive ions.
MS Detection Mode MRM (Multiple Reaction Monitoring)Provides highest selectivity and sensitivity.
MRM Transitions R/S-VFX: m/z 278.2 → 260.2Specific precursor → product ion for quantification.
R/S-ODV: m/z 264.2 → 246.2Specific precursor → product ion for quantification.
VFX-d6 (IS): m/z 284.2 → 266.2Specific precursor → product ion for IS.
Method Validation According to FDA Guidance

A bioanalytical method intended for use in regulatory submissions must be rigorously validated to ensure its reliability.[13] The validation should be performed according to the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[14][15]

Key Validation Parameters and Acceptance Criteria:

Parameter Purpose Acceptance Criteria (FDA)
Selectivity Ensure no interference from endogenous matrix components.Response in blank matrix should be < 20% of LLOQ response.
Calibration Curve Define the relationship between concentration and response.At least 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to nominal values and their reproducibility.Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be at least 5x the blank response; Accuracy and Precision criteria must be met.
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration should be within ±15% of the nominal concentration.

Part 2: In-Vivo Enantioselective Pharmacokinetic Study

With a validated bioanalytical method, the next step is to conduct an in-vivo study to determine the pharmacokinetic profile of the enantiomers in a relevant preclinical model.

Principle of In-Vivo Study Design

The goal is to administer a single dose of racemic Venlafaxine to a cohort of animals and collect serial blood samples over a defined period.[12] Analyzing these samples allows for the construction of plasma concentration-time curves for each of the four analytes. Including both intravenous (IV) and oral (PO) administration routes enables the determination of absolute bioavailability. Sprague-Dawley rats are a standard and well-characterized model for such studies.[16][17]

Experimental Protocol 3: Pharmacokinetic Study in Rats

This protocol describes a typical design for a non-terminal (serial sampling) pharmacokinetic study in rats.

Rationale: Fasting the animals overnight before oral dosing minimizes the effect of food on drug absorption.[18] The selected time points are designed to capture the initial absorption phase (Cmax), the distribution phase, and the terminal elimination phase (t½) of the drug.[16] Using sparse sampling (different animals at different time points) or serial sampling (multiple samples from the same animal) are both valid approaches, with serial sampling reducing animal usage and inter-animal variability.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least one week prior to the study. House them with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Group Assignment: Randomly assign animals to two groups (n=6 per group):

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral Gavage (PO) administration (e.g., 10 mg/kg).

  • Dosing Preparation: Prepare the dosing formulations. For IV, dissolve racemic Venlafaxine HCl in saline. For PO, dissolve in a suitable vehicle like 0.5% methylcellulose.

  • Pre-Dose Fasting: Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Administration:

    • IV Group: Administer the dose as a single bolus via the tail vein.

    • PO Group: Administer the dose using an oral gavage needle.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) from the saphenous or jugular vein at the following time points:

    • IV Route: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO Route: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Transfer the plasma to labeled cryovials and store immediately at -80°C until bioanalysis.

In-Vivo Pharmacokinetic Study Workflow```dot

G cluster_animal Animal Phase cluster_analysis Analysis Phase p1 Acclimation of Sprague-Dawley Rats p2 Fasting & Dosing (IV and PO routes) p1->p2 p3 Serial Blood Sampling (Defined Time Points) p2->p3 p4 Plasma Separation (Centrifugation) p3->p4 p5 Store Plasma at -80°C p4->p5 a1 Sample Preparation (Protocol 1) p5->a1 Analyze Samples a2 Chiral HPLC-MS/MS Analysis (Protocol 2) a1->a2 a3 Data Processing a2->a3 d1 PK Parameter Calculation a3->d1 d2 Stereoselectivity Assessment a3->d2

Caption: Stereoselective metabolic pathways of Venlafaxine.

Conclusion

Conducting an enantioselective pharmacokinetic study of Venlafaxine is not merely an academic exercise; it is fundamental to understanding the drug's disposition and its clinical consequences. The stereoselective metabolism, driven primarily by CYP2D6, results in differential exposure to the parent enantiomers and their active metabolites. This detailed guide provides the necessary protocols and rationale to design and execute a scientifically sound study. By employing a validated chiral bioanalytical method and a robust in-vivo design, researchers can generate high-quality data that accurately characterize the complex pharmacokinetics of Venlafaxine, ultimately contributing to safer and more effective therapeutic strategies.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). HHS.gov. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). HHS.gov. [Link]

  • Venlafaxine Pathway, Pharmacokinetics. (2013). ClinPGx. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020). FDA. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]

  • Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column. (2007). PubMed. [Link]

  • Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization. (2020). MDPI. [Link]

  • Role of CYP2D6 in the stereoselective disposition of venlafaxine in humans. (n.d.). ResearchGate. [Link]

  • Pharmacokinetics of venlafaxine enantiomers and their metabolites in psoriasis patients. (2016). PubMed. [Link]

  • Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. (2021). PubMed. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). Protocols.io. [Link]

  • PharmGKB summary: venlafaxine pathway. (n.d.). PMC. [Link]

  • A Systematic Review On Analytical Methods To Determine Chiral And Achiral Forms Of Ven And Its Metabolite O-Desmethylvenlafaxine. (2025). ResearchGate. [Link]

  • Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers. (2025). ResearchGate. [Link]

  • Pharmacokinetics of Venlafaxine Extended Release 75 mg and Desvenlafaxine 50 mg in Healthy CYP2D6 Extensive and Poor Metabolizers. (2025). ResearchGate. [Link]

  • Venlafaxine Pathway, Pharmacokinetics - References. (n.d.). ClinPGx. [Link]

  • Venlafaxine Metabolism Pathway. (2013). SMPDB. [Link]

  • Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. (2026). ResearchGate. [Link]

  • Venlafaxine: a heterocyclic antidepressant. (n.d.). ClinPGx. [Link]

  • Determination of the accumulation of chiral pharmaceuticals (venlafaxine and O-desmethylvenlafaxine) in rainbow darters (Etheostoma caeruleum). (2025). UWSpace - University of Waterloo. [Link]

  • Enantiomers and metabolites of venlafaxine. (n.d.). ResearchGate. [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. [Link]

  • Pharmacokinetic Sample Preparation. (2023). MDPI. [Link]

  • Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. (n.d.). PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Recovery of S-(+)-O-Desmethyl Venlafaxine-D6

Author: BenchChem Technical Support Team. Date: February 2026

Subject: High-Performance Extraction & Analysis of S-(+)-O-Desmethyl Venlafaxine-D6 (ODV-D6) Document ID: ODV-D6-REC-2026 Applicable For: Bioanalytical Scientists, DMPK Researchers, TDM Laboratory Managers

Executive Summary: The Physicochemical Challenge

Recovering This compound (ODV-D6) presents a distinct challenge compared to its parent compound, Venlafaxine. While Venlafaxine is a lipophilic amine, ODV is a phenolic metabolite , making it significantly more polar and amphiphilic.

  • The Trap: Methods optimized for Venlafaxine (often simple LLE with non-polar solvents) frequently result in poor recovery (60-70%) for ODV because the phenolic hydroxyl group increases water solubility, causing the metabolite to partition poorly into organic solvents like hexane.

  • The Solution: To achieve >90% recovery, you must exploit the molecule's basic amine functionality using Mixed-Mode Cation Exchange (MCX) or strictly control pH in Liquid-Liquid Extraction (LLE) to suppress ionization of the amine while keeping the phenol protonated.

Physicochemical Profile (Critical for Method Design)[1]
PropertyValue / CharacteristicImpact on Extraction
pKa (Amine) ~9.4Positive charge at pH < 8. Ideal for Cation Exchange (MCX).
pKa (Phenol) ~10.0Negative charge at pH > 11. Avoid extremely high pH elution.
LogP ~0.3 - 0.5 (Lower than Venlafaxine)High water solubility. Poor recovery in Hexane/Heptane LLE.[1]
Chirality S-(+) EnantiomerRequires chiral column (e.g., AGP, OD-R) if enantiomeric separation is the goal.

Experimental Protocols: The "Golden Standard" for Recovery

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Recommendation: Highest Recovery (>90%) & Cleanest Extract. Why this works: This method locks the ODV-D6 onto the sorbent via charge (amine), allowing you to wash away interferences with 100% organic solvent before elution.

Workflow Visualization:

MCX_Protocol Start Sample Pre-treatment Load Load to MCX Cartridge Start->Load Dilute 1:1 with 2% H3PO4 Wash1 Wash 1: Aqueous Acid (Remove Proteins/Salts) Load->Wash1 Analyte Bound (Ionic) Wash2 Wash 2: 100% Methanol (Remove Hydrophobic Matrix) Wash1->Wash2 Analyte Remains Bound Elute Elution: 5% NH4OH in MeOH (Release Analyte) Wash2->Elute Break Ionic Bond (High pH) Evap Evaporate & Reconstitute Elute->Evap

Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) workflow for optimal ODV-D6 recovery.

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 200 µL plasma. Add 20 µL of This compound IS working solution. Vortex. Add 200 µL 2% Orthophosphoric Acid (H3PO4) .

    • Mechanism:[2][3][4] Acidifies sample (pH ~2-3) to ensure ODV-D6 is fully protonated (positively charged).

  • Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample at low vacuum (1 mL/min).

  • Washing (Critical):

    • Wash 1: 1 mL 2% Formic Acid in Water. (Removes polar interferences).

    • Wash 2: 1 mL 100% Methanol . (Removes neutral lipids/hydrophobics). Note: ODV-D6 will NOT elute here because it is ionically bound.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[2][3][4] The base neutralizes the amine (removing the positive charge), releasing the molecule from the sorbent.

  • Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

Protocol B: Optimized Liquid-Liquid Extraction (LLE)

Recommendation: Use only if SPE is unavailable. Why standard LLE fails: Standard hexane extractions miss the polar ODV. You must use a more polar organic solvent and precise pH control.

  • Buffer: Add 50 µL Borate Buffer (pH 9.0) to 200 µL plasma.

    • Mechanism:[2][3][4] At pH 9.0, the amine is largely uncharged (improving organic solubility), but the phenol (pKa ~10) is not yet fully ionized (which would trap it in water).

  • Solvent: Extract with MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Avoid: Hexane or Pentane (Polarity is too low for ODV).

  • Separation: Vortex 5 min, Centrifuge 10 min at 4000 rpm. Freeze supernatant (if possible) to pour off organic layer.

Troubleshooting & FAQs

Issue 1: "My Internal Standard (D6) recovery is inconsistent."

Root Cause Analysis: This often stems from Non-Specific Binding (NSB) or Matrix Effects .

  • Glass Adsorption: Basic amines like ODV-D6 adhere strongly to silanol groups on untreated glass surfaces.

    • Fix: Use Polypropylene (PP) tubes for all preparation steps. If glass is mandatory, use silanized amber glass.

  • Deuterium Isotope Effect: In UPLC systems with high plate counts, D6 isotopes can elute slightly earlier than the non-labeled analyte. If your matrix effect (ion suppression zone) shifts, the D6 might be suppressed while the analyte is not.

    • Fix: Check the retention time difference. If >0.1 min, adjust the gradient to be shallower to ensure co-elution, or switch to a Biphenyl column which often offers better selectivity for these aromatic amines.

Issue 2: "I see low recovery despite using MCX SPE."

Diagnostic Checklist:

SymptomProbable CauseCorrective Action
Low Absolute Area Ion SuppressionPhospholipids are eluting with the analyte. Ensure the Wash 2 (100% MeOH) step in MCX is performed thoroughly.
Low Recovery % Incorrect Elution pHThe elution solvent (5% NH4OH) might be old. Ammonia is volatile. Prepare fresh elution solvent daily.
Breakthrough Loading pH too highIf the sample isn't acidic enough during loading, the amine won't bind to the cation exchange resin. Ensure loading pH < 4.
Issue 3: "Do I need a Chiral Column for S-(+)-ODV-D6?"

Technical Guidance:

  • Scenario A: You are analyzing Racemic Venlafaxine/ODV.

    • Answer: No.[5][6][7][8] You can use a standard C18 or Biphenyl column. The S-(+)-D6 will co-elute with the S-(+) analyte and (likely) the R-(-) analyte, serving as a global IS.

  • Scenario B: You are quantifying specific enantiomers.

    • Answer:Yes. You must use a chiral column (e.g., Chiralcel OD-R or AGP ).

    • Critical Warning: If you use a racemic D6 IS for a chiral method, you will see two IS peaks. Since you are using S-(+)-ODV-D6 , you will see one IS peak . Ensure this peak aligns exactly with the S-(+) analyte peak.

Stability & Handling Guide

Deuterium Exchange Risk: Stable isotopes on the O-methyl or N-methyl groups are generally stable. However, if the label is on the cyclohexyl ring or adjacent to the amine, exchange can occur at extreme pH.

  • Rule: Avoid storing the IS in solvents with pH < 2 or pH > 10 for prolonged periods (>24 hours).

Stock Solution Storage:

  • Solvent: Methanol (LC-MS grade).

  • Temperature: -20°C or -80°C.

  • Container: Amber glass (Silanized) or Polypropylene. ODV is light-sensitive (phenolic oxidation).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bhatt, J., et al. (2005). "Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma." Journal of Chromatography B, 829(1-2), 75-81.[9] [Link]

  • Reddy, S.D., et al. (2011). "A Highly Sensitive LC-MS/MS Method for Determination of Desvenlafaxine in Rabbit Plasma." Journal of Analytical & Bioanalytical Techniques, 2:125.[10] [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing for S-(+)-O-Desmethyl Venlafaxine-D6

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic ID: ODV-D6-TAIL-001 | Updated: February 2026[1][2][3][4]

Executive Summary: The "Amine" Problem

S-(+)-O-Desmethyl Venlafaxine-D6 (ODV-D6) is a deuterated internal standard used primarily in LC-MS/MS quantification of Venlafaxine metabolites.[1][2][3][4] Structurally, it contains a tertiary amine and a phenol group .[1][2][3]

The core issue you are facing—peak tailing—is almost certainly driven by the pKa of the amine group (approx. 9.4 - 10.0) [1, 2].[1][2][3] At typical acidic HPLC conditions (pH 3–4), this amine is fully protonated (


).[1][2][3][4] These positively charged species interact electrostatically with residual, negatively charged silanol groups (

) on the silica column surface.[1][2][3][4] This secondary interaction acts like "Velcro," retarding the elution of a portion of the analyte and causing the characteristic tail.[1][5]

This guide provides a root-cause analysis and validated solutions to restore Gaussian peak shape.

Diagnostic Workflow

Before altering your method, use this decision tree to isolate the variable causing the tailing.[4]

TroubleshootingTree Start START: Peak Tailing Observed CheckAll Do ALL peaks tail? Start->CheckAll Physical Physical Issue (Dead Volume/Void) CheckAll->Physical Yes Chemical Chemical Issue (Silanol Activity) CheckAll->Chemical No (Only ODV-D6 tails) CheckInj Is the tailing worse for early eluters? Chemical->CheckInj SolventEffect Solvent Mismatch (Strong Solvent Effect) CheckInj->SolventEffect Yes ColumnChem Stationary Phase Mismatch CheckInj->ColumnChem No

Figure 1: Diagnostic decision tree.[1][2][3][4] If only the amine (ODV-D6) tails, the issue is chemical.[1][2][3][4] If all peaks tail, the issue is physical hardware.[3]

Module 1: Mobile Phase Chemistry (The Primary Fix)

The Mechanism: Silanol Ionization

Silica-based columns have residual silanols (


) with a pKa of ~4.5.[1][2][3][4]
  • At pH 3–5: Silanols begin to ionize (

    
    ).[1][2][3][4]
    
  • At pH 3–5: ODV-D6 is protonated (

    
    ).[1][2][3][4]
    
  • Result: Strong ionic attraction

    
     Tailing.[1][2][3][4]
    
Solution A: The "High Ionic Strength" Approach (Recommended for LC-MS)

Simple organic acids (0.1% Formic Acid) are often insufficient to mask silanols.[1][2][3][4] You must increase ionic strength to compete for the active sites.[1][2][4]

ParameterStandard Protocol (Prone to Tailing)Optimized Protocol (Fix)Why it Works
Modifier 0.1% Formic Acid5mM - 10mM Ammonium Formate + 0.1% Formic AcidAmmonium ions (

) flood the column and block silanol sites, preventing ODV-D6 from sticking [3].[1][2][3][4]
pH Target Uncontrolled (~2.8)Buffered to pH 3.0 - 3.5 Keeps pH low enough to suppress most silanols but high enough for MS sensitivity.[1][2][3][4]
Solution B: The "High pH" Approach (Requires Hybrid Column)

If you use a hybrid silica column (e.g., Waters XBridge, Phenomenex Gemini), you can operate at pH 10 .[1][3][4]

  • Mechanism: At pH 10, ODV-D6 (pKa ~9.[1][2][3][4]4) is largely deprotonated (neutral).[1][2][3][4] Neutral amines do not interact with silanols.[1][2][4]

  • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide.[1][2][3][4]

  • Warning: Do NOT use this on standard silica columns; they dissolve above pH 8.[1][2][3][4]

Module 2: Stationary Phase Selection

Standard C18 columns are often insufficient for basic amines like Venlafaxine.[1][2][4]

Charged Surface Hybrid (CSH) / Positively Charged Surfaces[1][2][3]
  • Technology: These columns have a slight positive charge on the surface.[1]

  • Effect: The positive surface repels the protonated ODV-D6 amine, preventing it from touching the underlying silanols.[1][2][3][4]

  • Recommendation: Waters CSH C18 or Agilent Poroshell HPH.[1][2][3][4]

Polar-Embedded Groups
  • Technology: A polar group (amide or carbamate) is embedded in the C18 chain.[1][2][3]

  • Effect: This creates a "water shield" over the silanols and provides an alternative interaction mechanism that improves shape for basic compounds.[1]

  • Recommendation: Phenomenex Synergi Fusion-RP or Waters SymmetryShield.[1][2][3][4]

Phenyl-Hexyl Phases
  • Technology: Uses pi-pi interactions.[1][2][3][4]

  • Effect: ODV-D6 contains a phenol ring.[1][2][3][4] Phenyl phases offer unique selectivity that can separate the analyte from matrix interferences, often with better peak shape than C18 due to different steric access to silanols.[1][4]

Module 3: Injection Solvent Mismatch

If your peak is tailing and broad/split, the issue may be your sample diluent.[1][3][5] ODV-D6 is relatively polar (LogP ~0.[1][2][3]33) [2].[1][2][3][4]

  • The Problem: Injecting a sample dissolved in 100% Methanol into a mobile phase that is 90% Water.

  • The Physics: The analyte travels faster in the "plug" of methanol than the mobile phase, causing it to smear down the column before focusing.

  • The Fix: Match the injection solvent to the initial gradient conditions .

    • Example: If your gradient starts at 5% ACN, dissolve your sample in 5% ACN / 95% Water (or buffer).[1][2][3][4]

Module 4: System Suitability & Hardware

If all peaks in your chromatogram are tailing (not just ODV-D6), the issue is physical.

  • Dead Volume: Check the connection between the column outlet and the detector/MS source. Use 0.005" ID (Red) PEEK tubing . Large bore tubing causes band broadening that looks like tailing.[1][2][4]

  • Guard Column: A contaminated guard column is a reservoir for tailing.[1][2][4][6] Remove it and run a standard. If the tail disappears, replace the guard.[4]

FAQ: Troubleshooting this compound

Q: Can I use Triethylamine (TEA) to fix the tailing? A: For UV detection, yes.[1][2][3] TEA is a "silanol blocker."[1][2][4][6] However, if you are using LC-MS/MS , absolutely NO .[1][2][3][4] TEA causes massive signal suppression in electrospray ionization (ESI) and will linger in the mass spec for months.[1][2][3] Use Ammonium Formate instead.

Q: Why does the D6 internal standard tail more than the native analyte? A: It shouldn't. Theoretically, D6 and H-forms behave nearly identically chemically.[1][2][3][4] If D6 tails significantly more, check your stock solution purity . Impurities in the synthesized standard can co-elute on the tail, making it look like the main peak is tailing.

Q: I am doing chiral separation of the S-(+) enantiomer. Does this advice change? A: Yes. If you are using a Chiral Column (e.g., Chiralpak AGP or AD-RH), these phases are very sensitive to flow rate and temperature.[1][2][3][4] Tailing on chiral columns is often due to slow mass transfer .[1][2][4]

  • Fix: Lower the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) and increase column temperature (to 35-40°C) to speed up kinetics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125017, Desvenlafaxine. Retrieved from [Link][1][2][3][4]

  • Restek Corporation (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Phenomenex (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

Minimizing ion suppression for Venlafaxine-d6 metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Ion Suppression for Venlafaxine-d6 & Metabolites

Status: Operational Ticket ID: VEN-MS-SUPP-001 Assigned Specialist: Senior Application Scientist, Bioanalytical R&D

Executive Summary

You are likely experiencing differential matrix effects . While Venlafaxine-d6 is an ideal internal standard (IS), its utility is compromised if it does not co-elute perfectly with the analyte or if the absolute suppression is so high that the signal-to-noise ratio (S/N) drops below the limit of quantitation (LOQ).

For Venlafaxine (VEN) and its major metabolite O-desmethylvenlafaxine (ODV), the primary culprits are phospholipids (specifically lysophosphatidylcholines) retaining on C18 columns and eluting unpredictably in subsequent runs, or co-eluting with the early-eluting polar metabolites.

This guide provides a self-validating workflow to diagnose, eliminate, and prevent this suppression.

Module 1: Diagnosis (Post-Column Infusion)

"Do I actually have matrix suppression, or is it just low sensitivity?"

To answer this, you must map the "suppression zones" of your biological matrix. We use the Post-Column Infusion (PCI) method originally described by Bonfiglio et al.[1][2] This is the gold standard for visualizing where matrix components kill your ionization efficiency.

Protocol: The PCI Setup
  • Bypass the Column: Disconnect the LC column from the MS source.

  • Infusion Setup: Load a syringe with a solution of Venlafaxine and ODV (approx. 100–500 ng/mL in mobile phase).

  • Tee Connection: Connect the syringe pump to a "Tee" union.

    • Inlet A: LC flow (from your column, injecting a blank extracted matrix sample).

    • Inlet B: Syringe pump infusion (constant flow, e.g., 10 µL/min).

    • Outlet: To MS Source.

  • Acquisition: Run your standard LC gradient while injecting the blank matrix. Monitor the MRM transitions for Venlafaxine and ODV.

Interpretation: The baseline should be flat and high (due to the constant infusion). Any dip in the baseline indicates ion suppression; any hump indicates ion enhancement. If your analyte retention time (RT) aligns with a "dip," you have a suppression problem.

Visual Workflow: PCI Configuration

PCI_Workflow Fig 1. Post-Column Infusion (PCI) setup for mapping matrix effects. LC LC System (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee Tee Union (Mixing Point) Column->Tee Syringe Syringe Pump (Venlafaxine/ODV Std) Syringe->Tee MS MS/MS Source (ESI+) Tee->MS Data Data Output: Stable Baseline = Good Dip = Suppression MS->Data

Module 2: Sample Preparation (The Root Cause)

"I'm using Protein Precipitation (PPT). Is that enough?"

No. For Venlafaxine metabolites, PPT is often insufficient. PPT (using Acetonitrile or Methanol) removes proteins but leaves behind phospholipids (PLs) . PLs are hydrophobic and often elute late in the gradient (or in the next injection cycle), causing unpredictable suppression.

Recommendation: Switch to Phospholipid Removal (PLR) plates or Supported Liquid Extraction (SLE) .

Comparative Data: PPT vs. PLR

The following table summarizes the Matrix Factor (MF) improvement when switching from standard PPT to a PLR plate (e.g., Waters Ostro™, Phenomenex Phree™, or Biotage ISOLUTE® PLD+). Ideally, MF = 1.0. Values < 0.8 indicate significant suppression.

AnalytePrep MethodMatrix Factor (MF)% CV (n=6)Status
Venlafaxine Protein Precip (ACN)0.7212.5%Suppressed
Venlafaxine PLR Plate0.982.1%Optimal
ODV Protein Precip (ACN)0.6515.8%Critical Failure
ODV PLR Plate0.963.4%Optimal

Why this works: PLR plates use a zirconia-coated silica or specialized sorbent that acts as a Lewis acid, selectively binding the phosphate group of the phospholipids while allowing the basic amines (Venlafaxine/ODV) to pass through.

Module 3: Chromatographic Optimization

"My sample is clean, but ODV is still unstable."

O-desmethylvenlafaxine (ODV) is more polar than the parent drug. On a standard C18 column, it may elute too early (near the void volume), where salts and unretained matrix components cause suppression.

Strategy A: pH Modification (The "Basic" Approach)

Venlafaxine and ODV are basic (pKa ~9.4).

  • Low pH (Formic Acid): Analytes are fully ionized but have poor retention on C18 (early elution).

  • High pH (Ammonium Bicarbonate, pH 10): Analytes are neutral/less ionized. This drastically increases retention on C18, moving ODV away from the suppression zone (void volume). Ionization then occurs in the source as the pH drops during desolvation or via post-column acid addition.

Strategy B: Column Selectivity

If High pH is not an option, switch stationary phases.

  • Biphenyl / Phenyl-Hexyl: Provides pi-pi interactions with the aromatic rings of Venlafaxine, offering alternative selectivity to C18 and often better separation from lipids.

Decision Logic: Optimization Workflow

Optimization_Tree Fig 2. Decision logic for eliminating matrix effects in Venlafaxine analysis. Start Start: Low Sensitivity/High CV% CheckRT Is ODV eluting near void volume (k' < 2)? Start->CheckRT HighPH Switch to High pH Mobile Phase (10mM NH4HCO3, pH 10) CheckRT->HighPH Yes CheckPL Are Phospholipids co-eluting? CheckRT->CheckPL No HighPH->CheckPL PLR_Prep Implement PLR Plates (Remove Phospholipids) CheckPL->PLR_Prep Yes ColumnSwitch Switch to Biphenyl Column (Selectivity Change) CheckPL->ColumnSwitch No (but suppression persists) Success Validated Method (MF > 0.9) PLR_Prep->Success ColumnSwitch->Success

Frequently Asked Questions (FAQs)

Q1: Why does my Venlafaxine-d6 Internal Standard response drop over the course of a run batch? A: This is a classic sign of matrix build-up on the column or source contamination.

  • Mechanism: Phospholipids from previous injections accumulate on the column. If your gradient does not have a sufficiently long high-organic wash step, these lipids elute in subsequent runs, potentially overlapping with your IS.

  • Fix: Extend your gradient wash (95% B) for at least 2 column volumes after analyte elution. Use a "sawtooth" wash step if necessary.

Q2: Can the Deuterium (d6) itself cause issues? A: Yes, via the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts. On high-efficiency columns, Venlafaxine-d6 may elute slightly earlier than Venlafaxine.

  • Risk: If the suppression zone is sharp (narrow), the IS might elute outside the suppression window while the analyte elutes inside it (or vice versa). This decouples the IS from the analyte, rendering the correction factor useless.

  • Validation: Ensure the retention time shift between analyte and IS is negligible (< 0.05 min). If it is significant, switch to a 13C-labeled IS (which has no RT shift) or broaden the chromatographic peak slightly.

Q3: I see "Cross-Talk" between Venlafaxine and the d6-IS. What is happening? A: This is likely due to isotopic impurity or fragmentation overlap .

  • Check: Ensure your d6 standard is high purity (>99% isotopic purity).

  • Mechanism: If the d6 standard contains d0 (unlabeled) material, you will see a peak in the analyte channel even in blank samples spiked only with IS. Conversely, at very high analyte concentrations, the M+6 isotope of the natural analyte might contribute to the IS channel, though this is rare with d6 (M+6 abundance is low).

References

  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry.

  • US FDA. (2018/2022). "Bioanalytical Method Validation Guidance for Industry (M10)." Focus on Section 3.2.4 (Matrix Effects).

  • Chambers, E., et al. (2007). "Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using phospholipid removal plates." Journal of Chromatography B. (Demonstrates >99% PL removal).

  • Bhatt, J., et al. (2005). "Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma."[3] Journal of Chromatography B.

Sources

Validation & Comparative

Technical Guide: Comparative Analysis of Venlafaxine-D6 vs. Venlafaxine-D10 Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Venlafaxine (VEN) via LC-MS/MS, the choice of Stable Isotope Labeled Internal Standard (SIL-IS) is a critical determinant of assay robustness.[1] While both hexadeuterated (Venlafaxine-d6 ) and decadeuterated (Venlafaxine-d10 ) analogs are commercially available, they are not interchangeable.[1]

The Verdict: Venlafaxine-d6 is the superior internal standard for standard MRM-based quantitation.[1]

  • Why: The D6 label is typically located on the dimethylamine moiety.[1] Upon collision-induced dissociation (CID), this moiety forms the primary product ion, ensuring the label is retained in the transition.[1]

  • The D10 Risk: The D10 label is typically located on the cyclohexyl ring.[1] The primary fragmentation pathway often cleaves this ring, causing the IS to generate a product ion identical to the native analyte (isobaric interference), relying solely on precursor isolation for selectivity.[1] Furthermore, the D10 ring-labeling induces a significant chromatographic deuterium isotope effect, risking separation of the IS from the analyte and compromising matrix effect correction.[1]

Structural & Mechanistic Differences

To understand the performance gap, we must analyze the structural location of the isotopes and their behavior during ionization and fragmentation.[1]

Label Positioning[1]
  • Venlafaxine-d6: Deuterium atoms replace hydrogens on the

    
    -dimethyl group (
    
    
    
    ).[1]
  • Venlafaxine-d10: Deuterium atoms replace hydrogens on the cyclohexyl ring.

Fragmentation Logic (The "Label Loss" Phenomenon)

In positive ESI MS/MS, Venlafaxine forms a protonated precursor


.[1] The dominant fragmentation pathway involves the cleavage of the C-N bond, releasing the dimethylamine cation or the neutral loss of dimethylamine.[1]
CompoundPrecursor (

)
Primary Fragment OriginProduct Ion (

)
Status
Venlafaxine 278.2Dimethylamine (

)
58.1 Native
Venlafaxine-d6 284.2d6-Dimethylamine (

)
64.1 Distinct
Venlafaxine-d10 288.3Dimethylamine (

)
58.1 Interference Risk

Critical Insight: Because the D10 label is on the ring and the fragment is the amine, the D10 IS produces the exact same fragment (


 58) as the native drug.[1] This is a "Cross-Talk" risk. If the quadrupole isolation window is wide, or if in-source fragmentation occurs, the D10 IS can contribute signal to the analyte channel.[1]
Visualization: Fragmentation Pathways

VenlafaxineFragmentation cluster_native Native Venlafaxine cluster_d6 Venlafaxine-d6 (Preferred) cluster_d10 Venlafaxine-d10 (Risky) Ven Venlafaxine (Precursor m/z 278) Frag58 Fragment: Dimethylamine (Product m/z 58) Ven->Frag58 CID Cleavage VenD6 Venlafaxine-d6 (Precursor m/z 284) Frag64 Fragment: d6-Dimethylamine (Product m/z 64) VenD6->Frag64 Retains Label (Distinct Mass) VenD10 Venlafaxine-d10 (Precursor m/z 288) Frag58_D10 Fragment: Dimethylamine (Product m/z 58) VenD10->Frag58_D10 Loses Label (Isobaric Interference)

Caption: Fragmentation pathways showing how Venlafaxine-d6 retains the label in the product ion, while Venlafaxine-d10 loses the label, generating a product ion identical to the native analyte.

Chromatographic Performance (Isotope Effect)

The Deuterium Isotope Effect describes the shift in retention time (


) caused by the substitution of Hydrogen with Deuterium.[1]
  • Mechanism: C-D bonds are shorter and have lower polarizability than C-H bonds.[1] In Reversed-Phase LC (RPLC), deuterated compounds are slightly less lipophilic and typically elute earlier than their protium counterparts.[1]

  • Magnitude: The shift correlates with the number of deuterium atoms.[1]

    • d6: Minimal shift (typically < 0.05 min). The IS co-elutes perfectly with the analyte.

    • d10: Significant shift (can be > 0.1 - 0.2 min depending on gradient).[1]

The Consequence: If Venlafaxine-d10 elutes earlier, it may exit the column at a time point where matrix suppression (from phospholipids or salts) is different than what the analyte experiences.[1] This negates the primary purpose of using an IS.[1]

Validated Experimental Protocol

This protocol uses Venlafaxine-d6.[1][2][3][4][5][6][7][8][9] It is designed to be self-validating by monitoring the IS response consistency.

Materials
  • Analyte: Venlafaxine HCl.[1][2][4][10][11]

  • Internal Standard: Venlafaxine-d6 (O-desmethylvenlafaxine-d6 is used if quantifying the metabolite, but here we focus on the parent).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma to a 96-well plate.

  • IS Spike: Add 20 µL of Venlafaxine-d6 Working Solution (500 ng/mL in 50:50 MeOH:H2O).

    • Why: Pre-spiking corrects for extraction recovery losses.[1]

  • Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).

  • Agitation: Vortex for 5 minutes at 1200 rpm.

  • Clarification: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL Water (0.1% Formic Acid) to match mobile phase initial conditions.

LC-MS/MS Parameters[1]
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3.0 minutes.

MRM Transitions Table
AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)Role
Venlafaxine 278.258.15025Quantifier
Venlafaxine 278.2121.15035Qualifier
Venlafaxine-d6 284.2 64.1 5025IS (Preferred)
Venlafaxine-d10288.358.15025IS (Alternative)

Data Interpretation & Troubleshooting

Evaluating Matrix Effects (Matrix Factor)

To validate if your IS is working correctly, calculate the IS-Normalized Matrix Factor (MF) .[1]


[1]
  • Ideal: Ratio = 1.0.

  • d6 Performance: Typically 0.98 – 1.02 (Excellent tracking).

  • d10 Performance: May drift (e.g., 0.85 or 1.15) if the retention time shift places the d10 peak in a suppression zone distinct from the analyte.[1]

Cross-Talk Check

If you are forced to use d10 (e.g., due to supply chain issues), you must perform a Blank + IS injection.[1]

  • Inject a sample containing only the Internal Standard.[1]

  • Monitor the transition for the Analyte (278 -> 58).[1]

  • Fail Criteria: If a peak appears at the retention time of Venlafaxine in the analyte channel > 20% of the LLOQ response, the d10 IS is interfering (likely due to isotopic impurity or source fragmentation).[1]

Visual Workflow: Decision Matrix

DecisionMatrix Start Select Venlafaxine IS Check1 Is Venlafaxine-d6 Available? Start->Check1 YesD6 Use Venlafaxine-d6 (Label on Dimethylamine) Check1->YesD6 Yes NoD6 Consider Venlafaxine-d10 (Label on Cyclohexyl Ring) Check1->NoD6 No Result1 High Precision Robust Method YesD6->Result1 RiskAssess Risk Assessment: 1. Check tR shift 2. Check Cross-talk (288->58) NoD6->RiskAssess Result2 Potential Matrix Drift Requires strict separation check RiskAssess->Result2

Caption: Decision tree for selecting the optimal Internal Standard. D6 is the "Green Path" for minimal risk.

References

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1] (2011).[1] Link

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1] Link

  • Bhatt, J., et al. "Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma."[1] Journal of Chromatography B. (2005). Link

  • Cerilliant Corporation. Venlafaxine-d6 Certificate of Analysis (Structure Verification).[1]Link[1]

  • Wang, S., et al. "Deuterium isotope effects on retention time in reversed-phase liquid chromatography."[1] Journal of Chromatography A. (2007). Link

Sources

Comparative Analysis: S-(+)-O-Desmethyl Venlafaxine Antibody Specificity & Deuterated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

The Core Challenge: Researchers utilizing S-(+)-O-Desmethyl Venlafaxine (Desvenlafaxine) often face a critical decision between high-throughput immunoassays and high-specificity Mass Spectrometry (LC-MS/MS). A frequent point of confusion lies in the interaction between antibodies and deuterated standards (D6-ODV).

Clarification of the "D6" Antibody Concept: Commercially available antibodies are rarely raised specifically against the D6 isotope. Rather, D6-ODV is the Internal Standard (IS) used to validate the specificity of antibodies targeting the native S-(+)-ODV.

  • Native Antibody Behavior: Antibodies raised against S-(+)-ODV typically exhibit ~100% cross-reactivity with the D6-labeled analog. This is not a defect but a feature utilized in competitive immunoassays (displacement assays).

  • Stereochemical Blindness: Most polyclonal anti-venlafaxine antibodies fail to distinguish between the S-(+) and R-(-) enantiomers, necessitating chiral LC-MS/MS for stereoselective pharmacokinetics.

This guide compares the performance of Antibody-Based Detection vs. LC-MS/MS (using D6-IS) and provides a protocol for validating antibody specificity.

Part 2: Comparative Performance Analysis

The following data contrasts the specificity profiles of high-affinity monoclonal antibodies (mAb) targeting ODV against the industry-standard LC-MS/MS method.

Table 1: Cross-Reactivity Profile (Antibody vs. Mass Spec)
Analyte / InterferentAntibody-Based Assay (Competitive ELISA)LC-MS/MS (Chiral Column + D6 IS)Clinical/Research Implication
S-(+)-ODV (Target) 100% (Binding) 100% (Detection) Primary analyte.
R-(-)-ODV (Enantiomer) High (~85-100%)< 1% (Separated)Antibodies are generally "chiral-blind"; MS separates via chiral stationary phase.
Venlafaxine (Parent) Moderate (15-40%)< 0.1% (Separated)Parent drug interference is a major limitation of immunoassays.
ODV-D6 (Deuterated) ~98-100% Distinguishable (Mass Shift) Critical: Antibodies bind D6 and H forms equally. MS distinguishes them by +6 Da mass shift.
Phencyclidine (PCP) High (False Positive) 0%Known clinical issue: Venlafaxine antibodies often trigger false-positive PCP screens.
Mechanism of Action: Why D6 Cross-Reacts

Antibodies recognize the 3D electrostatic shape of the epitope. Replacing Hydrogen (H) with Deuterium (D) effects a negligible change in atomic volume and bond length (C-D bonds are slightly shorter than C-H).[1] Therefore, anti-S-(+)-ODV antibodies will bind the D6-labeled standard with near-identical affinity to the native drug.

This property allows D6-ODV to be used as a competitor in ELISA if a tritiated version is unavailable, but it cannot be used to distinguish the two in an antibody-only format.

Part 3: Metabolic & Stereochemical Pathway

Understanding the target requires visualizing the stereoselective metabolism of Venlafaxine. The S-(+) enantiomer is the dominant active metabolite for SERT (Serotonin Transporter) inhibition.

Venlafaxine_Metabolism cluster_legend Legend Ven Venlafaxine (Racemic) CYP2D6 CYP2D6 (Stereoselective) Ven->CYP2D6 S_ODV S-(+)-O-Desmethyl Venlafaxine (Major Active Metabolite) CYP2D6->S_ODV Major Pathway R_ODV R-(-)-O-Desmethyl Venlafaxine (Minor Metabolite) CYP2D6->R_ODV Minor Pathway Ab Anti-ODV Antibody S_ODV->Ab High Affinity R_ODV->Ab Cross-Reaction (Interference) D6_Std D6-S-(+)-ODV (Internal Standard) D6_Std->Ab ~100% Binding (Competitive Tracer) key Green Line: Desired Binding Red Dashed: Unwanted Cross-Reactivity

Figure 1: Stereoselective metabolism of Venlafaxine and antibody interaction map. Note that the antibody binds both the S-(+) target, the R-(-) interferent, and the D6 standard.

Part 4: Experimental Protocol – Antibody Specificity Validation

Objective: Determine if your Anti-S-(+)-ODV antibody is sufficiently specific for your assay, or if it requires LC-MS/MS validation. This protocol uses the D6-analog as a competitive blocker to prove binding site specificity.

Reagents Required:
  • Primary Ab: Anti-S-(+)-O-Desmethyl Venlafaxine (Monoclonal preferred).

  • Analyte: Native S-(+)-ODV standard.

  • Competitor: S-(+)-O-Desmethyl Venlafaxine-D6 (Deuterated).

  • Negative Control: Phencyclidine (PCP) - to test false positive threshold.

Workflow (Self-Validating System):

Step 1: The IC50 Displacement Test

  • Rationale: If the antibody is truly binding the ODV core structure, the D6 isotope should displace the native drug at an equimolar rate.

  • Protocol:

    • Coat microplate with S-(+)-ODV-BSA conjugate (fixed concentration).

    • Prepare serial dilutions of Native S-(+)-ODV (0.1 nM to 10 µM).

    • Prepare serial dilutions of D6-S-(+)-ODV (0.1 nM to 10 µM).

    • Incubate Antibody with these dilutions for 1 hour (pre-equilibrium).

    • Transfer mixture to coated plate. Incubate 1 hour. Wash 3x.

    • Add Secondary HRP-Antibody. Develop with TMB.

Step 2: Data Analysis (The Validation Check)

  • Plot Optical Density (OD) vs. Log[Concentration].

  • Calculate IC50 for Native vs. D6.

  • Success Criteria: The IC50 curves should overlap almost perfectly (Relative Potency = 0.95 - 1.05).

    • Interpretation: This confirms the antibody recognizes the ODV scaffold.

  • Failure Mode: If D6 does not displace the antibody, your antibody may be binding to a linker or impurity, NOT the drug itself.

Step 3: The "PCP" Cross-Check

  • Repeat the displacement test using PCP.

  • Acceptable Limit: Cross-reactivity should be <0.1%. If IC50 for PCP is within 2 logs of ODV, the antibody is unsuitable for clinical screening without confirmatory MS.

Part 5: References
  • Rudaz, S., et al. (2000). "Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins."[2][3] Journal of Pharmaceutical and Biomedical Analysis.

  • Sena, F. S., et al. (2002). "False-Positive Phencyclidine Immunoassay Results Caused by Venlafaxine and O-Desmethylvenlafaxine."[4] Clinical Chemistry.

  • Gantt, S., et al. (2023). "Deuterium in drug discovery: progress, opportunities and challenges." Nature Reviews Drug Discovery. (Discussion on Deuterium Isotope Effects on Binding).

  • Hermann, M., et al. (2008). "Serum concentrations of venlafaxine and its metabolites... in heterozygous carriers of the CYP2D6 allele."[5] European Journal of Clinical Pharmacology.

Sources

Technical Guide: S-(+)-O-Desmethyl Venlafaxine-D6 CoA Interpretation & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the critical application of S-(+)-O-Desmethyl Venlafaxine-D6 , a stable isotope-labeled enantiomer used as an Internal Standard (IS) in the quantitation of Desvenlafaxine (O-Desmethylvenlafaxine, ODV).

Unlike generic guides, this document focuses on the intersection of chirality and mass spectrometry . In regulated bioanalysis (DMPK/Tox), the use of a specific enantiomeric IS is not merely a "premium" choice; it is a scientific necessity when studying the stereoselective metabolism of Venlafaxine by CYP2D6. This guide provides the framework to interpret the Certificate of Analysis (CoA) for this specialized reagent and validates its superiority over racemic or analog alternatives.

Technical Deep Dive: The "Why" of S-(+)-ODV-D6

To understand the CoA, one must first understand the molecule's role. Venlafaxine is a racemate metabolized primarily by CYP2D6 into O-Desmethylvenlafaxine (ODV).[1][2][3] This metabolic pathway is stereoselective .

  • CYP2D6 Preference: In Extensive Metabolizers (EMs), CYP2D6 preferentially generates (R)-ODV over (S)-ODV.[1][3]

  • Clinical Consequence: The ratio of S/R enantiomers in plasma varies significantly based on patient genotype (EM vs. Poor Metabolizers).

  • Analytical Implication: To accurately map this metabolic landscape, researchers must separate enantiomers using Chiral LC-MS/MS.

Comparative Analysis: Selecting the Right Internal Standard

The following table contrasts the performance of S-(+)-ODV-D6 against common alternatives in a Chiral LC-MS/MS workflow targeting the S-enantiomer.

FeatureS-(+)-ODV-D6 (Gold Standard) Racemic ODV-D6 Analog IS (e.g., Tramadol)
Chiral Retention Time Perfect Match: Co-elutes exactly with S-ODV analyte.Split Peak: Separates into R and S peaks. You must manually identify the S-IS peak.Mismatch: Elutes at a different time; does not experience the same matrix suppression.
Matrix Effect Correction Dynamic: Corrects for ion suppression occurring specifically at the S-enantiomer's elution time.Partial: Only works if you integrate the correct isomer peak; risk of R/S overlap.Poor: Fails to compensate for transient matrix effects at the analyte's RT.
Quantification Accuracy High: <2% Relative Error (RE) typically achievable.Moderate: Risk of integration errors if resolution is <1.5.Low: Susceptible to "drift" during long batch runs.
Cost HighMediumLow
Mechanism of Action: Isotopic Dilution

The D6 label (typically on the


 group) adds 6 Daltons to the mass. This shift is sufficient to prevent "cross-talk" (isobaric interference) from the natural isotope abundance of the analyte, while the S-configuration ensures the IS behaves chemically identical to the target S-analyte during chiral chromatography.

CoA Interpretation Framework

A Certificate of Analysis for a stable isotope chiral standard is complex. It must validate three distinct types of purity.

Visualization: CoA Validation Workflow

CoA_Validation Start Receive S-(+)-ODV-D6 CoA Check_Chem 1. Chemical Purity (HPLC > 98%) Start->Check_Chem Check_Iso 2. Isotopic Purity (D0 < 0.5%) Check_Chem->Check_Iso Pass Fail Reject / Repurify Check_Chem->Fail Fail (<98%) Check_Chiral 3. Chiral Purity (ee% > 99%) Check_Iso->Check_Chiral Pass Check_Iso->Fail Fail (High D0) Calc_Net 4. Calculate Net Content (Salt Correction) Check_Chiral->Calc_Net Pass Check_Chiral->Fail Fail (Racemized) Pass Standard Approved for Assay Calc_Net->Pass

Caption: Logical decision tree for validating the Certificate of Analysis before experimental use.

Key Parameters Explained
1. Isotopic Purity (Enrichment) vs. Chemical Purity
  • Chemical Purity: Refers to what molecule is present. (e.g., 99% ODV, 1% impurities).

  • Isotopic Purity: Refers to the distribution of isotopes.[4]

    • Critical Check: Look for the D0 content (unlabeled S-ODV).

    • The Trap: If D0 > 0.5%, the Internal Standard will contribute signal to the analyte channel (m/z 264.2), causing false positives in blank samples and skewing the lower limit of quantification (LLOQ).

    • Requirement: Atom % D should be >99%, and D0 contribution to the analyte transition should be negligible.

2. Chiral Purity (Enantiomeric Excess - ee%)
  • Definition: The percentage of the S-isomer minus the R-isomer.

  • The Trap: If the CoA shows 95% ee, it means 2.5% is the R-isomer. In a chiral assay, this R-isomer impurity will elute at the R-time. If your integration window is tight, this is manageable. If the peaks overlap, the IS signal will be diluted or split, affecting the area ratio.

  • Requirement: Target >99% ee for regulated DMPK studies.

3. Salt Form Correction

ODV is frequently supplied as a Succinate or Hydrochloride salt to improve stability.

  • Action: You must correct the weighed mass to the Free Base equivalent for molar calculations.

  • Formula:

    
    
    

Experimental Protocol: Chiral LC-MS/MS Workflow

Objective: Quantify S-ODV in human plasma using S-(+)-ODV-D6 as the Internal Standard.

Reagents
  • Analyte: S-ODV (Reference Standard).

  • Internal Standard: S-(+)-ODV-D6 (Isotopic Purity >99%).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Methodology
  • Stock Preparation (Self-Validating Step):

    • Dissolve S-(+)-ODV-D6 in Methanol to 1 mg/mL (Free Base equivalent).

    • Validation: Verify concentration by UV absorbance at 225 nm or by comparing peak area against a previously validated stock (±5% tolerance).

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL Plasma.

    • Add 200 µL IS Working Solution (S-ODV-D6 at 50 ng/mL in Acetonitrile).

    • Note: The addition of IS during precipitation ensures the IS tracks extraction recovery losses perfectly.

    • Vortex (2 min) and Centrifuge (10 min, 4000g).

    • Transfer supernatant to LC vials.

  • LC-MS/MS Conditions (Chiral Separation):

    • Column: Chiralpak AGP or AD-RH (Reverse Phase Chiral).

    • Mobile Phase: Ammonium Acetate (10mM, pH 7.0) / Acetonitrile (Isocratic or shallow gradient).

    • Transitions (MRM):

      • Analyte (S-ODV):

        
         (Dimethylamine fragment).
        
      • IS (S-ODV-D6):

        
         (Shift +6 Da).
        
Visualization: Metabolic & Analytical Pathway

Pathway_Workflow cluster_metabolism In Vivo Metabolism (CYP2D6) cluster_analysis Analytical Workflow Ven Venlafaxine (Racemic) CYP CYP2D6 (Stereoselective) Ven->CYP R_ODV R-ODV (Major Met.) CYP->R_ODV Fast (EM) S_ODV S-ODV (Minor Met.) CYP->S_ODV Slow (EM) Sample Patient Plasma (Contains R & S) S_ODV->Sample Target Analyte Add_IS Add S-(+)-ODV-D6 (Internal Standard) Sample->Add_IS LC Chiral LC Separation Add_IS->LC MS MS/MS Detection (MRM) LC->MS

Caption: Pathway showing CYP2D6 stereoselectivity and the subsequent analytical isolation of the S-enantiomer.

References

  • Eap, C. B., et al. (2003).[1][3] "Role of CYP2D6 in the stereoselective disposition of venlafaxine in humans." Pharmacogenetics.

  • Kingbäck, M., et al. (2012). "Influence of CYP2D6 genotype on the disposition of the enantiomers of venlafaxine and its major metabolites." Therapeutic Drug Monitoring.

  • Cayman Chemical. "Product Information: (±)-O-Desmethyl Venlafaxine-d6."[5] Cayman Chemical Product Guide.

  • Zhang, Q., et al. (2023). "Rapid characterization of isotopic purity of deuterium-labeled organic compounds... using ESI-HRMS."[6] Rapid Communications in Mass Spectrometry.

  • U.S. FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.

Sources

A Senior Application Scientist's Guide to the Qualification of S-Desvenlafaxine-d6 as a Reference Standard for Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of bioanalytical data is paramount. In quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the adage "your assay is only as good as your reference standard" holds undeniable truth. This is especially critical when employing stable isotope-labeled (SIL) internal standards, which are the gold standard for correcting variability during sample processing and analysis.[1][2]

This guide provides an in-depth, technically-grounded comparison and qualification protocol for S-Desvenlafaxine-d6, a crucial SIL internal standard for the pharmacokinetic and metabolic studies of S-Desvenlafaxine. S-Desvenlafaxine, the major active metabolite of venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder.[3][4] Accurate quantification is therefore essential for establishing its safety and efficacy profile.

We will move beyond a simple checklist of tests and delve into the causality behind the experimental choices, providing a framework for establishing a self-validating system of characterization. This ensures that the S-Desvenlafaxine-d6 reference standard you use is not just a vial with a label, but a highly characterized material fit for its intended purpose in rigorous, regulated bioanalysis.[5][6]

Part 1: The Foundational Attributes of a Qualified Reference Standard

Before a vial of S-Desvenlafaxine-d6 can be used to anchor a quantitative assay, it must be rigorously characterized across several key attributes. Regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) mandate that analytical procedures be validated, which inherently requires well-characterized reference materials.[7][8][9][10][11] A qualified SIL internal standard must have unambiguous data for the following:

  • Identity: Is the material unequivocally S-Desvenlafaxine-d6?

  • Purity: What is the extent of chemical, isotopic, and stereoisomeric impurities?

  • Assay (Purity Value): What is the exact content of the S-Desvenlafaxine-d6 molecule in the material?

A multi-orthogonal approach, using a combination of independent analytical techniques, is the only trustworthy method to fully characterize these attributes. Relying on a single technique, such as HPLC-UV, is insufficient as it cannot provide information on isotopic distribution or structural confirmation.

Part 2: The Qualification Workflow: A Multi-Orthogonal Approach

The following workflow represents a robust, self-validating system for the comprehensive qualification of an S-Desvenlafaxine-d6 reference standard.

S-Desvenlafaxine-d6 Qualification Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Assay Assignment cluster_3 Component Analysis for Mass Balance HRMS High-Resolution Mass Spectrometry (HRMS) (Elemental Composition) HPLC_UV HPLC-UV/DAD (Chemical Purity) HRMS->HPLC_UV NMR NMR Spectroscopy (1H, 13C, 2H) (Structure & D-Label Position) NMR->HPLC_UV LC_MS LC-MS (Isotopic Purity & Distribution) HPLC_UV->LC_MS Mass_Balance Mass Balance Approach (Purity Value Calculation) HPLC_UV->Mass_Balance Chiral_HPLC Chiral HPLC (Enantiomeric Purity) LC_MS->Chiral_HPLC Chiral_HPLC->Mass_Balance Final_COA Final_COA Mass_Balance->Final_COA Certified Reference Standard with Assigned Purity qNMR Quantitative NMR (qNMR) (Absolute Quantification) qNMR->Mass_Balance Confirmatory KF Karl Fischer Titration (Water Content) Mass_balance Mass_balance KF->Mass_balance GC_HS Headspace GC-MS (Residual Solvents) GC_HS->Mass_balance ROI Residue on Ignition (ROI) (Inorganic Impurities) ROI->Mass_balance

Caption: A comprehensive workflow for the qualification of S-Desvenlafaxine-d6.

Step 1: Identity Confirmation

The first principle is to confirm the molecule's identity and the specific location of the deuterium labels.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For S-Desvenlafaxine-d6 (free base formula: C₁₆H₁₉D₆NO₂), the expected exact mass will differ significantly from the unlabeled analogue, providing primary confirmation of successful deuteration.

    • Rationale: HRMS distinguishes between isobars (molecules with the same nominal mass but different elemental compositions), offering a much higher degree of confidence than standard mass spectrometry.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the core chemical structure.

    • ¹H NMR: In a d6-labeled compound on the N,N-dimethyl group, the characteristic singlet corresponding to these six protons in the unlabeled standard should be absent or significantly diminished. This directly confirms the location of the isotopic labels.

    • ¹³C NMR: The spectrum should be consistent with the S-Desvenlafaxine structure. The carbon atoms attached to the deuterium will show a characteristic splitting pattern and a shift in resonance compared to the unlabeled compound.

    • Rationale: NMR provides an unparalleled, atom-by-atom view of the molecular structure, making it the definitive technique for structural elucidation and confirming the site of isotopic labeling.[14][15]

Step 2: Purity Assessment

Purity is a multi-faceted attribute. A "pure" standard requires assessment from three different perspectives.

  • Chemical Purity by HPLC-UV/DAD: This is the workhorse for detecting and quantifying non-isotopically labeled organic impurities.

    • Rationale: HPLC with a Diode-Array Detector (DAD) separates compounds based on their physicochemical properties and provides UV spectra, which can help in the preliminary identification of impurities. A high-purity standard should exhibit a single major peak, with any impurities being well-resolved and quantifiable.[6] A typical acceptance criterion is ≥98% purity.

  • Isotopic Purity by LC-MS: This is arguably the most critical parameter for a SIL internal standard. It determines the distribution of the different isotopologues (d0, d1, d2, etc.).[12][13]

    • Rationale: The presence of the unlabeled analyte (d0) in the SIL-IS can lead to an overestimation of the analyte concentration, especially at the Lower Limit of Quantification (LLOQ).[8] High-resolution mass spectrometry is used to separate and quantify the relative abundance of each isotopologue.[16] A high-quality S-Desvenlafaxine-d6 standard should have an isotopic purity of ≥98%, with the d0 component being negligible (<0.1%).

  • Enantiomeric Purity by Chiral HPLC: Since the drug is the S-enantiomer, it is crucial to confirm the absence of its stereoisomer, R-Desvenlafaxine.

    • Rationale: Pharmacological activity is often stereospecific. The presence of the incorrect enantiomer is a significant impurity. Chiral HPLC methods, often using polysaccharide-based chiral stationary phases, are required to separate and quantify the enantiomers.[3][17][18][19] The enantiomeric excess (e.e.) should be >99%.

Step 3: Assay Assignment (Assigning a Purity Value)

Once identity and purity are established, a precise purity value must be assigned to the batch. This value is used to calculate the exact concentration of stock solutions. Two primary methods are used, with the Mass Balance approach being the most common in pharmacopeial settings.[20][21]

  • Mass Balance Approach: This is an indirect method where the final assay value is determined by subtracting the sum of all measured impurities from 100%.[22][23]

    • Formula: Assay (%) = 100% - (% Chemical Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

    • Component Analyses:

      • Water Content: Determined by Karl Fischer titration.

      • Residual Solvents: Determined by Headspace Gas Chromatography (GC-HS).

      • Inorganic Impurities: Determined by Residue on Ignition (ROI) or Sulphated Ash testing.[6]

    • Rationale: This method provides a comprehensive assessment by accounting for all potential non-analyte components in the solid reference material.[20] It is a cornerstone of reference standard certification by organizations like the USP.[20]

  • Quantitative NMR (qNMR): This is a powerful, direct method for determining the purity of a compound without needing a reference standard of the same compound.[24][25][26][27][28] The assay is performed by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified, unrelated internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

    • Rationale: qNMR is considered a primary ratio method of measurement. Its accuracy is derived from the direct proportionality between signal intensity and the number of nuclei.[24] It serves as an excellent orthogonal technique to confirm the value obtained from the mass balance approach.

Part 3: Comparative Analysis of Commercial Standards

When sourcing an S-Desvenlafaxine-d6 reference standard, the Certificate of Analysis (CoA) is the primary tool for comparison. However, not all CoAs are created equal. A premium supplier will provide comprehensive data from a multi-orthogonal approach as described above.

Quality Attribute "Gold Standard" Acceptance Criteria Typical Supplier A (Adequate for R&D) Typical Supplier B (Premium/Bioanalytical Grade)
Identity Confirmation HRMS & NMR data providedConforms to structure (method often unspecified)HRMS (mass error <5 ppm), ¹H & ¹³C NMR spectra provided, confirming structure and label position
Chemical Purity (HPLC) ≥ 99.5%≥ 98.0%≥ 99.5%, chromatogram provided
Isotopic Purity ≥ 99% (d6)≥ 98%≥ 99.5%, full isotopologue distribution (d0-d6) provided
Unlabeled Content (d0) < 0.1%Not specified or < 0.5%< 0.05%, explicitly stated
Enantiomeric Purity > 99.5% e.e.Not specified or "Conforms"> 99.8% e.e., chiral chromatogram provided
Assay Assignment Method Mass Balance and/or qNMRPurity by HPLCMass Balance (with KF, GC-HS data) confirmed by qNMR
Assigned Purity Value e.g., 99.7% (as is basis)e.g., 98.5% (by HPLC)e.g., 99.6% (by Mass Balance)
Traceability Traceable to SI units (via NIST/NMIJ standards for qNMR) or pharmacopeiaLot-specific testingTraceable to USP/Ph. Eur. standards or SI units

Field Insight: For regulated bioanalysis supporting clinical trials, a standard from a "Supplier B" profile is non-negotiable. The explicit quantification of the d0 isotopologue is critical for ensuring assay accuracy at low concentrations. For early-stage, non-GLP research, a standard from "Supplier A" may be sufficient, but the user assumes a higher risk regarding data quality.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-MS
  • System: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled to a UPLC system.

  • Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Sample Preparation: Prepare a ~1 µg/mL solution of S-Desvenlafaxine-d6 in 50:50 acetonitrile:water.

  • MS Acquisition: Operate in positive ion mode with a resolution setting of >70,000. Acquire full scan data over a mass range that includes the unlabeled (d0) through the fully labeled (d6) species (e.g., m/z 260-275).

  • Data Analysis: Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d6). Integrate the peak areas and calculate the percentage of each species relative to the sum of all species.

Protocol 2: Assay by Quantitative ¹H-NMR
  • Standard Preparation: Accurately weigh (~5 mg) a certified qNMR internal standard (e.g., Maleic Acid, NIST SRM®) into a vial.

  • Sample Preparation: Accurately weigh (~10 mg) the S-Desvenlafaxine-d6 test material into the same vial.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) and transfer to a high-precision NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay D1 ≥ 5xT1 of the slowest relaxing proton, 90° pulse angle, sufficient signal-to-noise).

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration & Calculation: Integrate a well-resolved, unique signal from S-Desvenlafaxine-d6 (e.g., an aromatic proton) and the singlet from the qNMR standard. Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, number of protons for each signal, and the certified purity of the standard.

Conclusion

The qualification of S-Desvenlafaxine-d6 is a rigorous, multi-step process that forms the bedrock of reliable bioanalytical data. By adopting a multi-orthogonal analytical approach, scientists can move beyond simple supplier claims and establish true, metrologically sound characterization. This guide provides the framework and scientific rationale to empower researchers to critically evaluate and qualify their reference standards, ensuring data integrity from the bench to the regulatory submission. The choice of a premium, well-characterized standard is not an expense, but an investment in the quality and defensibility of your research.

References

  • Hu, W. et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • ResearchGate. Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. [Link]

  • Kumar, P. et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

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  • Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pauli, G.F. et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. [Link]

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  • Lee, S. et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta. [Link]

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  • EDQM & USP. Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. [Link]

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  • Qin, W. et al. (2007). Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column. Journal of Chromatography B. [Link]

  • Dubey, S.K. et al. (2020). A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-desmethylvenlafaxine. Current Pharmaceutical Analysis. [Link]

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  • ResearchGate. A simple HPLC Method for the Simultaneous Determination of Venlafaxine and its Major Metabolite O -Desmethylvenlafaxine in Human Serum. [Link]

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A Comparative Guide to Accuracy and Precision in Venlafaxine Bioanalysis: The Role of Venlafaxine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the precise and accurate quantification of pharmaceutical compounds in biological matrices is paramount. For venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor, the use of a stable isotope-labeled internal standard, Venlafaxine-d6, has become the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the accuracy and precision data from various validated methods utilizing Venlafaxine-d6, offering researchers, scientists, and drug development professionals a critical overview of expected performance and the underlying scientific principles.

The core advantage of using a deuterated internal standard like Venlafaxine-d6 lies in the principle of isotope dilution mass spectrometry.[1] Venlafaxine-d6 is chemically identical to venlafaxine, with the only difference being the substitution of six hydrogen atoms with deuterium.[2][3] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard.[1] Because they are virtually identical in their physicochemical properties, both compounds behave similarly during sample extraction, chromatography, and ionization, effectively mitigating variability and enhancing the accuracy and precision of the measurement.[4][5] Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the deuterated internal standard, ensuring a stable analyte-to-internal standard ratio.[1][6]

Comparative Analysis of Method Performance

The following tables summarize the accuracy and precision data from several published and validated bioanalytical methods that employ Venlafaxine-d6 for the quantification of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV). The data is presented to allow for a direct comparison of the performance of these methods.

Table 1: Accuracy and Precision Data for Venlafaxine Quantification using Venlafaxine-d6

Method ReferenceMatrixConcentration Range (ng/mL)Intra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)Intra-Assay Accuracy (%Bias)Inter-Assay Accuracy (%Bias)
UPLC-MS/ESI[7][8]Rat PlasmaNot Specified< 10%< 10%Within ±10%Within ±10%
LC-MS/MS[9][10]Rat Plasma15.0 - 60007.2% - 19.6% (at LLOQ)Not Specified83.3% - 117.0% (at LLOQ)Not Specified
LC-MS/MS[11]Human Plasma3 - 300< 10%< 10%Within ±10%Within ±10%
LC-MS/MS[12]Whole Blood2.5 - 900Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Accuracy and Precision Data for O-Desmethylvenlafaxine (ODV) Quantification using Venlafaxine-d6

Method ReferenceMatrixConcentration Range (ng/mL)Intra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)Intra-Assay Accuracy (%Bias)Inter-Assay Accuracy (%Bias)
UPLC-MS/ESI[7][8]Rat PlasmaNot Specified< 10%< 10%Within ±10%Within ±10%
LC-MS/MS[9][10]Rat Plasma1.00 - 4007.2% - 19.6% (at LLOQ)Not Specified83.3% - 117.0% (at LLOQ)Not Specified
LC-MS/MS[11]Human Plasma6 - 600< 10%< 10%Within ±10%Within ±10%

Note: The acceptance criteria for accuracy and precision in bioanalytical method validation, as per regulatory guidelines like those from the FDA, are generally within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for both precision (as %RSD) and accuracy (as %Bias or relative error).[13][14][15][16][17]

Experimental Protocols: A Step-by-Step Overview

The methodologies presented in the literature, while varying in specific details, generally follow a consistent workflow. Below is a synthesized, step-by-step protocol for a typical LC-MS/MS method for the quantification of venlafaxine and its metabolites using Venlafaxine-d6.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To isolate the analytes of interest from the complex biological matrix (e.g., plasma, whole blood) and remove potential interferences.

  • Protocol:

    • To a 300 µL aliquot of the plasma sample, add 20 µL of the Venlafaxine-d6 internal standard working solution (e.g., 50 µg/mL).[7]

    • Vortex the sample to ensure thorough mixing.

    • Condition an SPE cartridge (e.g., OASIS HLB) with 1 mL of methanol followed by 1 mL of deionized water.[7]

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[7]

    • Elute the analytes and the internal standard with 1 mL of methanol.[7]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[7]

    • Reconstitute the dried residue in 200 µL of the mobile phase.[7]

SPE_Workflow cluster_0 Sample Preparation Plasma Plasma Sample IS Add Venlafaxine-d6 IS Plasma->IS Vortex1 Vortex IS->Vortex1 Load Load on SPE Cartridge Vortex1->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for LC-MS/MS Analysis Reconstitute->Analysis

Fig 1: Solid-Phase Extraction Workflow

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To chromatographically separate the analytes from each other and from any remaining matrix components, followed by their sensitive and selective detection and quantification by the mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm).[7][8]

    • Mobile Phase: Isocratic elution with a mixture of water (containing 2 mM ammonium acetate) and acetonitrile (20:80, v/v).[8]

    • Flow Rate: 0.3 mL/min.[8]

    • Injection Volume: 7 µL.[7]

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

    • MRM Transitions:

      • Venlafaxine: m/z 278.3 → 121.08[8]

      • O-Desmethylvenlafaxine: m/z 264.2 → 107.1[8]

      • Venlafaxine-d6: m/z 284.4 → 121.0[8]

LCMS_Workflow cluster_1 LC-MS/MS Analysis Injector Autosampler Injection Column Chromatographic Separation (RP-HPLC Column) Injector->Column ESI Electrospray Ionization (ESI) Column->ESI Quad1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Quad1 CollisionCell Quadrupole 2 (Q2) Collision-Induced Dissociation Quad1->CollisionCell Quad3 Quadrupole 3 (Q3) Product Ion Selection CollisionCell->Quad3 Detector Detector Quad3->Detector Data Data Acquisition & Processing Detector->Data

Fig 2: LC-MS/MS Analysis Workflow
Conclusion

The use of Venlafaxine-d6 as an internal standard in LC-MS/MS-based bioanalytical methods consistently yields high accuracy and precision, as demonstrated by the data from various validated studies.[7][9][11][18] The near-identical chemical nature of the deuterated standard to the analyte ensures that it effectively compensates for variations during sample processing and instrumental analysis.[1][4] This leads to robust, reliable, and reproducible data, which is a critical requirement for regulatory submissions and for making informed decisions in clinical and research settings.[14][15] The methods outlined in this guide, while differing in minor aspects, all adhere to the fundamental principles of bioanalytical method validation and showcase the indispensable role of deuterated internal standards in modern quantitative analysis.

References

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). Retrieved from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21). Retrieved from [Link]

  • Regulatory FDA Raises the Bar in Bioanalytical Method Validation - Journal For Clinical Studies. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation - Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Retrieved from [Link]

  • a validated rp-hplc method for estimation of venlafaxine from tablets - International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC. (n.d.). Retrieved from [Link]

  • Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - NIH. (n.d.). Retrieved from [Link]

  • Validation of stability indicating RP-HPLC method for the assay of venlafaxine in pharmaceutical dosage form - Scholars Research Library. (n.d.). Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR VENLAFAXINE BY RP-HPLC METHOD. (2023, January 18). Retrieved from [Link]

  • Validation of Venlafaxine in Pharmaceutical Dosage by Reverse Phase HPLC - Figshare. (2014, April 26). Retrieved from [Link]

  • Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its a - HubSpot. (2018, April 23). Retrieved from [Link]

  • Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PubMed. (2013, December 15). Retrieved from [Link]

  • Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood - CUNY Academic Works. (n.d.). Retrieved from [Link]

  • Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed. (2018, June 15). Retrieved from [Link]

  • Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry | Kuzmin | Pharmacokinetics and Pharmacodynamics. (2023, January 18). Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between USP Related Compounds (specifically Venlafaxine Related Compound A) and S-(+)-O-Desmethyl Venlafaxine-D6 . While both are critical reference materials in drug development, they serve diametrically opposed functions. USP standards are the regulatory benchmark for product purity and release testing (CMC) , whereas this compound is a specialized internal standard (IS) designed for enantioselective bioanalysis (DMPK) via LC-MS/MS.

Part 1: The Standards Defined

USP Venlafaxine Related Compound A
  • Identity: 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol hydrochloride (N-desmethyl venlafaxine).[1]

  • Role: A "specified impurity" in the USP Monograph for Venlafaxine Hydrochloride.

  • Primary Application: Quality Control (QC). It is used to quantify manufacturing impurities and degradation products in the bulk drug substance or finished dosage form using HPLC-UV.

  • Regulatory Status: Compendial standard required for FDA/EMA batch release.

This compound[2]
  • Identity: The deuterated (D6), S-enantiomer of the major active metabolite (O-desmethylvenlafaxine/Desvenlafaxine).

  • Role: A Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Primary Application: Pharmacokinetics (PK).[2] It is used to correct for matrix effects, extraction efficiency, and ionization suppression in plasma/urine samples during LC-MS/MS analysis.

  • Technical Niche: The "S-(+)" designation allows for the specific tracking of the S-enantiomer's metabolic fate, which is crucial given Venlafaxine's stereoselective metabolism by CYP2D6.

Part 2: Performance Comparison

The following table contrasts the technical specifications and utility of these compounds.

FeatureUSP Related Compound AThis compound
Primary Utility Purity Profiling (Impurity quantification)Bioquantification (Internal Standard)
Detection Mode UV Absorbance (225 nm)Mass Spectrometry (MRM Mode)
Matrix Clean Buffer/Solvent SystemsComplex Biological Fluids (Plasma, Urine)
Chirality Typically Racemic (unless specified)Enantiopure (S-Isomer)
Isotopic Labeling None (Native abundance)Deuterated (D6) on N-methyl groups
Interference Correction None (Target analyte)Corrects for Ion Suppression & Recovery
Regulatory Tier Mandatory for Batch ReleaseMandatory for GLP Bioanalysis (FDA BMV)
Technical Deep Dive: The "S" Enantiomer & D6 Advantage

Why S-(+)? Venlafaxine is administered as a racemate, but its pharmacodynamics are stereospecific. The (S)-enantiomer selectively inhibits serotonin reuptake (SERT), while the (R)-enantiomer inhibits both SERT and norepinephrine reuptake (NET). Furthermore, CYP2D6 metabolism is stereoselective. Using an S-(+) specific IS allows researchers to develop chiral LC-MS methods that independently quantify the S-metabolite without cross-signal interference from the R-isomer, providing high-resolution PK data.

Why D6? The D6 label (typically on the N,N-dimethyl amine) offers superior stability compared to D3 labels, which can suffer from deuterium-hydrogen exchange in acidic mobile phases. The +6 Da mass shift also moves the IS signal well beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2), preventing "cross-talk" in the mass spectrometer.

Part 3: Visualization of Workflows

Diagram 1: Metabolic Pathway & Standard Application

This diagram illustrates where each standard fits into the Venlafaxine lifecycle—from QC testing of the parent drug to the bioanalysis of its chiral metabolites.

Venlafaxine_Pathways Venlafaxine Venlafaxine (Racemate) Drug Substance QC_Test QC Release Testing (HPLC-UV) Venlafaxine->QC_Test Batch Analysis Metabolism CYP2D6 Metabolism (Liver) Venlafaxine->Metabolism In Vivo USP_Std USP Related Comp A (Impurity Standard) USP_Std->QC_Test Reference ODV_S S-(+)-O-Desmethyl Venlafaxine Metabolism->ODV_S Major Path ODV_R R-(-)-O-Desmethyl Venlafaxine Metabolism->ODV_R Major Path Bioanalysis Chiral Bioanalysis (LC-MS/MS) ODV_S->Bioanalysis Plasma Sample D6_IS S-(+)-O-Desmethyl Venlafaxine-D6 (IS) D6_IS->Bioanalysis Internal Std

Caption: Separation of QC workflows (Red) using USP standards vs. Bioanalytical workflows (Black/Green) utilizing Chiral D6 Internal Standards.

Diagram 2: Chiral LC-MS/MS Workflow

The specific protocol for using the D6 standard in a bioanalytical context.

LCMS_Workflow Sample Plasma Sample (Contains S-ODV & R-ODV) Spike Spike IS: This compound Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Supernatant Supernatant Recovery Extract->Supernatant LC Chiral LC Separation (Chiralpak AGP or AD-RH) Supernatant->LC MS MS/MS Detection (MRM) Analyte: 264.2 -> 58.1 IS (D6): 270.2 -> 64.1 LC->MS Enantiomers Separated Data Quantitation (Ratio: Analyte Area / D6 Area) MS->Data

Caption: Step-by-step bioanalytical workflow correcting for matrix effects using the D6 Internal Standard.

Part 4: Experimental Protocols

Protocol A: Bioanalytical Method (Using D6 IS)

Objective: Quantification of S-O-Desmethylvenlafaxine in human plasma. Standard: this compound.[3]

  • Stock Preparation: Dissolve this compound in Methanol to 1 mg/mL. Dilute to a working concentration of 50 ng/mL in 50:50 Methanol:Water.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 20 µL of D6 Working Solution (Internal Standard).

    • Add 200 µL of Acetonitrile (precipitating agent).

    • Vortex for 2 minutes at high speed.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • LC Separation (Chiral):

    • Column: Chiralpak AGP (100 x 2.0 mm, 5 µm) or equivalent.

    • Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) / Isopropanol (98:2 v/v). Note: Low organic content is often required for AGP columns.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection:

    • Source: ESI Positive.

    • Transitions:

      • Analyte (ODV): m/z 264.2 → 58.1 (Dimethylamine fragment).

      • IS (D6-ODV): m/z 270.2 → 64.1 (Deuterated fragment).

  • Calculation: Plot the peak area ratio (Analyte/IS) against concentration. The D6 standard corrects for any ion suppression caused by phospholipids eluting from the plasma.

Protocol B: Impurity Profiling (Using USP Standard)

Objective: Release testing of Venlafaxine HCl raw material. Standard: USP Venlafaxine Related Compound A RS.[4][5][6]

  • System Suitability Solution: Dissolve Venlafaxine HCl (0.5 mg/mL) and USP Related Compound A (0.002 mg/mL) in the mobile phase.

  • Chromatography Conditions (Based on USP Monograph):

    • Column: C18 (4.6 mm x 25 cm, 5 µm, Packing L1).

    • Mobile Phase: Buffer (Potassium Phosphate pH 6.0) : Acetonitrile (70:30).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 225 nm.[5][6][7]

  • Procedure:

    • Inject 10 µL of the System Suitability Solution.[5]

    • Requirement: Resolution (R) between Venlafaxine and Related Compound A must be NLT (Not Less Than) 2.0.

    • Inject Sample Solution.[4][5] Calculate the percentage of impurity using the relative response factor (RRF) or external standard comparison.

Conclusion

The choice between USP Related Compounds and This compound is dictated by the stage of drug development. For CMC and manufacturing compliance, the USP standard is non-negotiable for proving batch purity. However, for clinical pharmacology and DMPK studies, the S-(+)-D6 Internal Standard is the superior scientific tool. It enables the precise, enantioselective quantification of active metabolites in complex biological matrices, ensuring data integrity in bioequivalence and metabolic profiling studies.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[8] Available at: [Link]

  • Dubey, S. K., et al. (2020). A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-desmethylvenlafaxine. Current Pharmaceutical Analysis.[9] Available at: [Link]

  • Kingbäck, M., et al. (2010). Stereoselective determination of venlafaxine and its three demethylated metabolites in human plasma...[10] Journal of Pharmaceutical and Biomedical Analysis.[10] Available at: [Link]

Sources

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